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3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine Documentation Hub

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  • Product: 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
  • CAS: 1368167-04-7

Core Science & Biosynthesis

Foundational

chemical structure of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

This guide details the chemical structure, synthesis, and application of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a critical scaffold in modern kinase inhibitor discovery. CAS Number: 1368167-04-7 Molecular Formu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and application of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a critical scaffold in modern kinase inhibitor discovery.

CAS Number: 1368167-04-7 Molecular Formula: C₁₀H₁₄N₄ Molecular Weight: 190.25 g/mol [1]

Part 1: Executive Summary

3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a privileged bicyclic heteroaromatic scaffold used primarily in the development of ATP-competitive kinase inhibitors. Structurally, it consists of a pyridine ring fused to a pyrazole ring (pyrazolo[3,4-b]pyridine), featuring a bulky tert-butyl group at the C3 position and a primary amine at the C5 position.

This specific substitution pattern is designed to exploit the hydrophobic "gatekeeper" pockets of kinases (via the tert-butyl group) while providing a versatile handle (the C5-amine) for further elaboration into urea or amide pharmacophores, which are essential for hydrogen bonding in the hinge region of targets like B-Raf , MNK1/2 , and BTK .

Part 2: Structural Anatomy & Physicochemical Properties

Structural Analysis

The molecule represents a bioisostere of the 7-azaindole and purine systems. Its activity is governed by three distinct zones:

  • The Hinge Binder (Core): The pyrazolo[3,4-b]pyridine nitrogen atoms (N1-H, N7) often interact with the kinase hinge region via hydrogen bonds.

  • The Hydrophobic Anchor (C3-tert-butyl): This bulky aliphatic group fills the hydrophobic pocket adjacent to the ATP binding site, often inducing selectivity by sterically clashing with larger gatekeeper residues in non-target kinases.

  • The Solubilizing/Vector Handle (C5-Amine): Positioned at the "exit vector" of the active site, the amine allows for the attachment of solubilizing tails or moieties that interact with the solvent-exposed regions of the protein.

Physicochemical Data
PropertyValueRelevance
LogP (Calc) ~2.2 - 2.8Indicates moderate lipophilicity; good membrane permeability.
TPSA ~68 ŲFavorable for oral bioavailability (Rule of 5 compliant).
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to the electron-withdrawing pyrazole fusion.
H-Bond Donors 3 (NH₂, NH)Critical for hinge binding interactions.
H-Bond Acceptors 3 (N, N, N)Facilitates water-mediated bridges in crystal structures.

Part 3: Synthetic Pathways

The synthesis of 3-substituted pyrazolo[3,4-b]pyridines can be approached via two main strategies: annulation of a pyridine onto a pyrazole or annulation of a pyrazole onto a pyridine. For the 3-tert-butyl derivative, the latter (Pyridine-based route) is preferred due to the facile introduction of the bulky ketone.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the Target Scaffold Target Target: 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine Inter1 Intermediate 1: 5-Bromo-3-tert-butyl-1H-pyrazolo[3,4-b]pyridine Target->Inter1 Pd-Catalyzed Amination (Buchwald-Hartwig) Inter2 Intermediate 2: 1-(5-Bromo-2-chloropyridin-3-yl)-2,2-dimethylpropan-1-one Inter1->Inter2 Cyclization with Hydrazine Start Starting Material: 5-Bromo-2-chloronicotinic acid Inter2->Start Friedel-Crafts / Grignard

Detailed Experimental Protocol
Step 1: Synthesis of 1-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylpropan-1-one
  • Reagents: 5-bromo-2-chloronicotinoyl chloride, tert-butylmagnesium chloride (or Cuprate), THF/Ether.

  • Mechanism: Nucleophilic acyl substitution. The steric bulk of the tert-butyl group prevents over-addition to the alcohol.

  • Protocol:

    • Cool a solution of 5-bromo-2-chloronicotinoyl chloride (1.0 eq) in dry THF to -78°C.

    • Add CuCl (0.1 eq) followed by dropwise addition of t-BuMgCl (1.1 eq).

    • Stir for 2 hours, allowing to warm to 0°C.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[2][3]

    • Quality Check: Confirm ketone formation via IR (C=O stretch ~1690 cm⁻¹).

Step 2: Cyclization to 5-bromo-3-tert-butyl-1H-pyrazolo[3,4-b]pyridine
  • Reagents: Hydrazine hydrate (excess), Ethanol or n-Butanol.

  • Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the 2-chloro group.

  • Protocol:

    • Dissolve the ketone from Step 1 in Ethanol.

    • Add Hydrazine hydrate (5.0 eq).

    • Reflux for 4–6 hours. Monitor TLC for disappearance of ketone.

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol.

    • Yield: Typically 70–85%.

Step 3: Amination to 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
  • Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, BINAP or Xantphos, Cs₂CO₃, Toluene/Dioxane, followed by Acid Hydrolysis (HCl).

  • Mechanism: Buchwald-Hartwig cross-coupling followed by imine hydrolysis.

  • Protocol:

    • Charge a flask with 5-bromo-3-tert-butyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Benzophenone imine (1.2 eq), Cs₂CO₃ (2.0 eq).

    • Add Pd catalyst (5 mol%) and Ligand (10 mol%) in degassed Dioxane.

    • Heat at 100°C for 12 hours under Argon.

    • Cool, filter through Celite, and concentrate.

    • Redissolve residue in THF/2N HCl (1:1) and stir for 1 hour (Hydrolysis).

    • Neutralize with NaOH, extract with EtOAc.

    • Purification: Column chromatography (DCM/MeOH).

Part 4: Medicinal Chemistry Applications

This scaffold is a validated "privileged structure" in oncology. The 5-amine serves as a nucleophile to attach "tail" groups that interact with the solvent-exposed regions of the kinase, modulating solubility and pharmacokinetic properties.

Biological Signaling & Mechanism (DOT Visualization)

The following diagram illustrates the role of this scaffold in inhibiting the MAPK pathway (specifically B-Raf and downstream targets).

Signaling Figure 2: Inhibition of the MAPK Pathway by Pyrazolo[3,4-b]pyridine Scaffold GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Scaffold Inhibitor (3-tBu-5-NH2-Pyrazolo) Inhibitor->BRAF ATP Competition

Structure-Activity Relationship (SAR)
  • 3-tert-butyl: Essential for selectivity. Replacing this with a methyl group often leads to a loss of potency against specific kinases (e.g., B-Raf) due to reduced hydrophobic packing.

  • 5-Amine: Critical for derivatization. Unsubstituted (5-H) analogs are often inactive or lack the necessary solubility. Conversion of the amine to a sulfonamide or urea dramatically increases potency (IC50 < 10 nM) by engaging the Asp-Phe-Gly (DFG) motif.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.45 (s, 9H, t-Bu)

    • δ 5.20 (br s, 2H, NH₂, exchangeable)

    • δ 8.15 (d, 1H, Pyridine H-4)

    • δ 8.45 (d, 1H, Pyridine H-6)

    • δ 13.10 (br s, 1H, Pyrazole NH)

  • MS (ESI): m/z 191.1 [M+H]⁺.

References

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86174332. Available at: [Link]

  • Ortega, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Chemsrc. CAS 1368167-04-7 Physicochemical Properties. Available at: [Link]

Sources

Exploratory

The Pyrazolo[3,4-b]pyridin-5-amine Scaffold: A Cornerstone in Modern Kinase Inhibitor Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Kinase Conundrum and the Rise of Privileged Scaffolds The human kinome, comprising over 500 protein kinases, repre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Kinase Conundrum and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling. These enzymes, by catalyzing the transfer of a phosphate group to specific substrates, act as critical switches in virtually every cellular process, from proliferation and differentiation to apoptosis and immune response. It is therefore unsurprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pursuit of small molecule kinase inhibitors has become a central pillar of modern drug discovery, yielding transformative therapies for patients worldwide.

Within this competitive landscape, medicinal chemists often seek "privileged scaffolds"—core molecular structures that demonstrate the ability to bind to multiple biological targets with high affinity. The 1H-pyrazolo[3,4-b]pyridine ring system has unequivocally earned this distinction. As a bioisostere of the adenine core of ATP, it is masterfully pre-organized to interact with the highly conserved hinge region of the kinase ATP-binding site.[1][2] This inherent advantage has made it a fertile starting point for the development of inhibitors against a wide array of kinase targets.

This guide provides a deep technical dive into the pyrazolo[3,4-b]pyridin-5-amine derivatives, a specific class within this broader family that has shown exceptional promise. We will explore the fundamental chemistry, key structure-activity relationships (SAR) against critical oncogenic kinases, and provide field-proven experimental protocols to empower researchers in their own discovery efforts.

The Core Scaffold: Structural and Synthetic Foundations

The pyrazolo[3,4-b]pyridine is a fused bicyclic heterocycle. While two tautomeric forms are possible (1H- and 2H-), quantum mechanical calculations have shown the 1H-tautomer to be significantly more stable, making it the predominant form in most biological and synthetic contexts.[3][4] This stability is crucial for establishing consistent and predictable interactions within the kinase active site.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine core is accessible through several robust synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Primary Synthetic Approach: Pyridine Ring Annelation

The most prevalent strategy involves building the pyridine ring onto a pre-existing 3-aminopyrazole precursor. This approach offers great flexibility for introducing diversity at various positions of the pyrazole ring. A classic and effective method is the Gould-Jacobs reaction, where a 3-aminopyrazole is used in place of a traditional aniline to react with an ethoxymethylene malonate derivative, leading to cyclization and formation of the fused pyridine ring.[3] More contemporary methods often employ multi-component reactions, which enhance efficiency by combining several starting materials in a single pot to rapidly generate molecular complexity.[3][5]

G cluster_0 Pyridine Ring Annelation 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation 3-Aminopyrazole->Cyclocondensation Activated Carbonyl Activated Carbonyl (e.g., β-ketoester, malonate) Activated Carbonyl->Cyclocondensation Pyrazolo[3,4-b]pyridine 1H-Pyrazolo[3,4-b]pyridine Core Cyclocondensation->Pyrazolo[3,4-b]pyridine

General workflow for pyridine ring annelation.

Key Kinase Targets: A Tour of Inhibition

The true power of the pyrazolo[3,4-b]pyridine scaffold is its versatility. By strategically modifying the substituents around the core, its selectivity can be dialed in to target a diverse range of kinases implicated in cancer and other diseases.

B-Raf Kinase: Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell growth and survival. The V600E mutation in the B-Raf kinase results in its constitutive activation and is a primary driver in over 50% of melanomas and a significant fraction of colorectal and thyroid cancers.[6][7]

The pyrazolo[3,4-b]pyridine scaffold has been instrumental in developing potent and selective B-RafV600E inhibitors. Structure-based design efforts have led to the identification of key pharmacophoric features. For instance, the introduction of a 3-methoxy group on the pyrazolopyridine core was found to significantly enhance potency, improving activity by over 300-fold compared to early pyridine-based leads.[6] These compounds typically feature an aryl or heteroaryl group at the 5-position, which extends into a hydrophobic pocket of the kinase, and a sulfonamide or similar group at the N-1 position to engage in further interactions.

Table 1: Representative B-RafV600E Inhibitors

Compound IDKey Structural FeaturesB-RafV600E IC50Cellular Potency (A375)Reference
Compound 17 3-methoxy pyrazolopyridine, N-propylsulfonamide13 nM15 nM[6]
Compound 19 3-methoxy pyrazolopyridine, N-cyclopropylsulfonamide10 nM15 nM[6]
SRC Family Kinases (SFKs): Tackling Glioblastoma

SRC and its family members are non-receptor tyrosine kinases that act as crucial signaling hubs, regulating cell adhesion, migration, and invasion. Their overactivation is a key factor in the progression and aggressiveness of many cancers, including glioblastoma (GB), the most lethal primary brain tumor.[8][9]

While many reported SFK inhibitors utilize the closely related pyrazolo[3,4-d]pyrimidine scaffold, the design principles are highly relevant.[8][10] These inhibitors effectively block SRC signaling, leading to reduced phosphorylation of downstream effectors like Focal Adhesion Kinase (FAK), thereby suppressing the invasive potential of glioblastoma cells.[9] The development of pyrazolo[3,4-b]pyridine-based C-terminal Src kinase (CSK) inhibitors further underscores the scaffold's utility in modulating this critical pathway.[11]

Fibroblast Growth Factor Receptors (FGFRs): A Scaffold Hopping Success Story

The FGFR family of receptor tyrosine kinases plays a vital role in angiogenesis and cell differentiation. Dysregulation of FGFR signaling through mutations or amplifications drives a variety of malignancies. Researchers have successfully employed a scaffold hopping strategy, transitioning from known FGFR inhibitors like AZD4547 to the pyrazolo[3,4-b]pyridine core.[11] This work revealed that the pyrazolo[3,4-b]pyridine scaffold was crucial for activity, facilitating an additional hydrogen bond with the kinase hinge region compared to previous scaffolds. The presence of two chloro groups on a terminal phenyl ring was also found to be indispensable for potent FGFR inhibition.[11]

A Broad Spectrum of Activity

The utility of the pyrazolo[3,4-b]pyridine scaffold extends far beyond these examples. Derivatives have been developed as potent inhibitors of numerous other clinically relevant kinases, demonstrating the remarkable adaptability of the core structure.

Table 2: Diverse Kinase Targets for the Pyrazolo[3,4-b]pyridine Scaffold

Kinase TargetTherapeutic AreaKey FindingsReference(s)
TRK CancerScaffold hopping led to compound C03 with a TRKA IC50 of 56 nM and good plasma stability.[12]
TBK1 Immunology, CancerRational design produced compound 15y, a picomolar inhibitor of TBK1 (IC50 = 0.2 nM) with high selectivity.[13]
MNK1/2 CancerThe 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine core was identified as a novel and effective scaffold for MNK inhibition.[14]
Topoisomerase IIα CancerCompound 8c showed potent, broad-spectrum antiproliferative activity by inhibiting Topoisomerase IIα.[15][16]

Essential Methodologies: From Synthesis to Cellular Validation

To translate the potential of this scaffold into tangible results, rigorous and reproducible experimental protocols are paramount. This section provides self-validating, step-by-step methodologies for the synthesis, enzymatic screening, and cellular evaluation of novel pyrazolo[3,4-b]pyridin-5-amine derivatives.

Protocol: Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridin-3-amine Derivative

This protocol outlines a common synthetic sequence starting from a substituted 2-chloropyridine.

G cluster_0 Synthetic Workflow Start Start: 2-Chloro-4,6-dimethyl- 3-pyridinecarbonitrile Step1 Step 1: Hydrazinolysis Reagents: Hydrazine Hydrate, EtOH Conditions: Reflux, 6h Start->Step1 Intermediate Intermediate: 4,6-Dimethyl-1H-pyrazolo[3,4-b] pyridin-3-amine Step1->Intermediate Step2 Step 2: Functionalization (e.g., Amide Coupling) Reagents: Acyl Chloride, Pyridine Conditions: Reflux, 5h Intermediate->Step2 Purify Purification (Crystallization / Chromatography) Step2->Purify Final Final Product: N-(4,6-dimethyl-1H-pyrazolo[3,4-b] pyridin-3-yl)acetamide Purify->Final

Workflow for the synthesis of a pyrazolopyridine derivative.

Methodology:

  • Hydrazinolysis:

    • To a solution of 2-chloro-4,6-dimethyl-3-pyridinecarbonitrile (1 eq.) in absolute ethanol (20 mL/g), add hydrazine hydrate (99%, 3 eq.).[17]

    • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to one-third of its original volume.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The structure should be confirmed by 1H NMR, 13C NMR, and MS analysis.

  • Amide Coupling (Example Functionalization):

    • Suspend the intermediate amine (1 eq.) in pyridine (20 mL/g).

    • Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 5 hours.

    • After cooling, pour the reaction mixture onto crushed ice containing a few drops of HCl to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to afford the final product.[17]

Protocol: In Vitro Radiometric Kinase Inhibition Assay

This method directly measures the ability of a compound to inhibit the catalytic activity of a target kinase.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the following reaction mixture (final volume ~25-50 µL):

    • Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Target Kinase (e.g., MNK1, recombinant, at a pre-determined optimal concentration).

    • Test Compound (dissolved in DMSO, serially diluted to desired concentrations; final DMSO concentration ≤1%).

    • Peptide Substrate (e.g., a specific substrate for the target kinase).

  • Initiation: Initiate the kinase reaction by adding the ATP mixture, containing unlabeled ATP and [γ-33P]ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Quantification: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper. Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Analysis: Measure the remaining radioactivity on the filter paper using a scintillation counter. The counts are directly proportional to the amount of phosphorylated substrate. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14]

Protocol: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor can engage its target in a live-cell environment by measuring the phosphorylation status of a downstream substrate.

G cluster_0 Western Blot Workflow CellCulture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Compound Treatment (24h incubation) CellCulture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quant 4. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 5. SDS-PAGE Quant->SDS_PAGE Transfer 6. Membrane Transfer (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or milk) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (e.g., anti-p-eIF4E, overnight) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection

Sources

Foundational

Technical Guide: 3-tert-butyl-substituted Pyrazolo[1,5-a]pyridine Scaffold

This technical guide details the properties, synthesis, and medicinal chemistry utility of the 3-tert-butyl-substituted pyrazolo[1,5-a]pyridine scaffold. Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and medicinal chemistry utility of the 3-tert-butyl-substituted pyrazolo[1,5-a]pyridine scaffold.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle, widely utilized in drug discovery as a bioisostere of indole and purine. It is particularly prominent in the design of ATP-competitive kinase inhibitors.

The introduction of a 3-tert-butyl substituent creates a specific chemotype with distinct physicochemical and biological properties. This bulky, lipophilic group is strategically employed to occupy deep hydrophobic pockets (e.g., the "gatekeeper" region in kinases) to enhance potency and selectivity. However, this structural modification introduces metabolic liabilities that require rigorous optimization.

This guide provides a comprehensive analysis of the scaffold's structural rationale, synthetic pathways, structure-activity relationships (SAR), and experimental protocols for validation.

Part 1: Structural Rationale & Pharmacophore Analysis

The Scaffold Architecture

The pyrazolo[1,5-a]pyridine core is a 9-membered bicyclic system formed by the fusion of a pyrazole and a pyridine ring through a bridgehead nitrogen.

  • Electronic Character: The system is

    
    -excessive (electron-rich) at the C-3 position, making it susceptible to electrophilic attack, analogous to the C-3 position of indole.
    
  • Binding Mode: In kinase inhibitors, the pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the hinge region of the ATP-binding site.

The Role of the 3-tert-butyl Group

The tert-butyl group at the C-3 position is not merely a passive bystander; it is a critical pharmacophoric element.

PropertyEffect on Drug DesignMechanism
Steric Bulk Selectivity Filter The large volume of the tert-butyl group (

) prevents binding to proteins with restricted pockets, acting as a "gatekeeper" probe.
Lipophilicity Potency Enhancement Increases

, driving entropy-driven binding by displacing water from hydrophobic sub-pockets (e.g., the specificity pocket in p38 MAPK).
Metabolic Liability Clearance Risk The C-H bonds of the tert-butyl group are electron-rich and sterically accessible, serving as "soft spots" for CYP450-mediated oxidation (typically CYP3A4 or CYP2C9).
Structural Diagram: Pharmacophore Mapping

Pharmacophore Core Pyrazolo[1,5-a]pyridine Core tBu 3-tert-butyl Group (Hydrophobic Anchor) Core->tBu C3 Substitution Hinge N1 / C7 Interaction (Hinge Binder) Core->Hinge H-Bonding Metabolism Metabolic Soft Spot (CYP Oxidation) tBu->Metabolism Liability Pocket Hydrophobic Pocket (Selectivity) tBu->Pocket Van der Waals Interaction

Figure 1: Pharmacophore dissection of the 3-tert-butyl-pyrazolopyridine scaffold.

Part 2: Synthetic Methodologies

The synthesis of 3-tert-butyl-substituted pyrazolo[1,5-a]pyridines generally follows two main strategies: [3+2] Cycloaddition (De novo ring formation) or Direct Functionalization (C-H activation).

Primary Route: [3+2] Cycloaddition

This is the most robust method for introducing the tert-butyl group early in the synthesis. It involves the reaction of an N-aminopyridinium salt with a bulky alkyne.

  • Reagents: Pyridine, Hydroxylamine-O-sulfonic acid (HOSA), 3,3-dimethyl-1-butyne.

  • Mechanism: 1,3-Dipolar cycloaddition followed by oxidative aromatization.

Synthesis Pyridine Pyridine Precursor Amination N-Amination (HOSA / MSH) Pyridine->Amination Salt N-Aminopyridinium Salt Amination->Salt Cycloadd [3+2] Cycloaddition (Base: K2CO3, Oxidant) Salt->Cycloadd Alkyne 3,3-dimethyl-1-butyne (tert-butyl source) Alkyne->Cycloadd Product 3-tert-butyl-pyrazolo[1,5-a]pyridine Cycloadd->Product  Regioselective  

Figure 2: [3+2] Cycloaddition pathway for scaffold generation.

Alternative Route: Electrophilic Aromatic Substitution

If the pyrazolo[1,5-a]pyridine core is already formed, the C-3 position is sufficiently nucleophilic to undergo Friedel-Crafts alkylation, though this is often less controlled than the cycloaddition route due to potential poly-alkylation.

Part 3: Medicinal Chemistry & SAR[1][2][3][4]

Kinase Selectivity & The "Gatekeeper"

In many kinases (e.g., p38 MAPK, B-Raf), the ATP binding pocket contains a "gatekeeper" residue (Threonine, Methionine, or Phenylalanine) that controls access to a hydrophobic back pocket.

  • Small Gatekeepers (Thr/Ala): Allow the bulky 3-tert-butyl group to enter and bind effectively.

  • Large Gatekeepers (Phe/Met): Sterically clash with the 3-tert-butyl group.

  • Result: The 3-tert-butyl scaffold is often highly selective against kinases with large gatekeeper residues.

Metabolic Stability & Bioisosteres

A major challenge with the tert-butyl group is rapid oxidative clearance.

  • Metabolic Pathway: CYP450 enzymes hydroxylate one of the methyl groups (

    
    ), which is further oxidized to the carboxylic acid, leading to rapid excretion and loss of activity.
    
  • Mitigation Strategy: If half-life (

    
    ) is too short, medicinal chemists often replace the tert-butyl group with metabolically stable bioisosteres such as:
    
    • Trifluoromethyl (

      
      ):  Smaller, electron-withdrawing.
      
    • Cyclopropyl (

      
      ):  Different shape, more stable.
      
    • 1-Methylcyclopropyl: Sterically similar to tert-butyl but lacks the

      
      -hydrogens in the same conformation.
      

Part 4: Experimental Protocols

Protocol: Synthesis of 3-tert-butylpyrazolo[1,5-a]pyridine

Validation: This protocol is based on standard 1,3-dipolar cycloaddition methodologies for this scaffold.

Materials:

  • Pyridine (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • 3,3-Dimethyl-1-butyne (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • N-Amination: Dissolve pyridine in water/dioxane. Add HOSA portion-wise at 0°C. Stir at RT for 12h. Remove solvent to obtain N-aminopyridinium sulfonate salt.

  • Cycloaddition: Suspend the salt in DMF. Add

    
     and 3,3-dimethyl-1-butyne.
    
  • Reaction: Stir the mixture at 80°C for 16 hours under inert atmosphere (

    
    ). The base generates the N-iminopyridinium ylide in situ, which reacts with the alkyne.
    
  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-tert-butyl isomer is typically the major product due to steric steering during the cycloaddition.

Protocol: Microsomal Stability Assay (Metabolic Liability Check)

Rationale: To quantify the metabolic risk of the tert-butyl group.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound (1 µM final conc)

Procedure:

  • Incubation: Pre-incubate compound with HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion and looking for +16 Da (Hydroxylation) or +30 Da (Carboxylic acid) metabolites.

Part 5: Data Summary

Parameter3-tert-butyl-pyrazolo[1,5-a]pyridineReference Standard (3-Methyl)Implication
LogP (Lipophilicity) ~3.5 - 4.2~2.0 - 2.5Higher membrane permeability; higher non-specific binding.
Solubility (Aq) Low (< 10 µM)Moderate (> 50 µM)Formulation challenges; may require solubilizing groups (e.g., morpholine tail).
Metabolic Stability Low (High Clearance)Moderatetert-butyl is a "metabolic handle." Requires blocking or bioisostere replacement.
Kinase Selectivity High (Steric filter)LowBulky group excludes kinases with restricted pockets.

References

  • Vertex Pharmaceuticals. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters. Link

  • Mironovich, L. M., et al. (2021). Crystal Structure of 3-tert-Butyl-pyrazolo[5,1-c][1,2,4]triazine Derivatives. Journal of Structural Chemistry. Link

  • Westphal, M. V., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Link

  • Laha, J. K., et al. (2008).[1][2] Synthesis of tetrazolo[1,5-a]pyridines and related scaffolds. Synthesis. Link

  • Zapol'skii, V., et al. (2025).[3] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. Molecules. Link

Sources

Exploratory

Technical Guide: Strategic Synthesis of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridine

Executive Summary This technical guide details the synthesis of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry, particularly within the domain of kinase inhibition (e.g., B-Raf, p3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry, particularly within the domain of kinase inhibition (e.g., B-Raf, p38 MAPK). The bulky tert-butyl group at the C3 position provides critical hydrophobic interactions within the ATP-binding pocket of target enzymes but introduces significant steric challenges during synthesis.

This guide prioritizes the Nitrile-Grignard Route , a self-validating protocol that avoids the over-alkylation byproducts common to acid chloride pathways.

Retrosynthetic Analysis & Strategic Logic

The synthesis of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridine hinges on the efficient formation of the pyrazole ring fused to the pyridine core. The most robust disconnection involves breaking the N1–C7a and N2–C3 bonds.

The Strategic Disconnection

To install the bulky tert-butyl group at C3, the most reliable precursor is an aryl ketone. Direct electrophilic substitution on a pre-formed pyrazolo-pyridine core is impossible for a tert-butyl group. Therefore, the substituent must be installed before cyclization.

Core Logic:

  • Target: 3-tert-butyl-1H-pyrazolo[3,4-b]pyridine.

  • Precursor: (2-Chloropyridin-3-yl)(tert-butyl)methanone.

  • Starting Materials: 2-Chloronicotinonitrile + tert-Butylmagnesium chloride.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

G Target 3-tert-butyl-1H- pyrazolo[3,4-b]pyridine Interm_Ketone KEY INTERMEDIATE: (2-chloropyridin-3-yl) (tert-butyl)methanone Interm_Ketone->Target Cyclization (SNAr) (EtOH, Reflux) Interm_Imine Metallo-Imine Intermediate Interm_Imine->Interm_Ketone Acid Hydrolysis (HCl/H2O) Start_Nitrile 2-Chloronicotinonitrile Start_Nitrile->Interm_Imine Grignard Addition (THF, 0°C) Reagent_Grignard t-BuMgCl Reagent_Grignard->Interm_Imine Reagent_Hydrazine Hydrazine Hydrate Reagent_Hydrazine->Target

Figure 1: Strategic reaction pathway emphasizing the critical nitrile-to-ketone transformation.

Critical Intermediate I: (2-Chloropyridin-3-yl)(tert-butyl)methanone

This ketone is the "bottleneck" intermediate. Many protocols fail here by using 2-chloronicotinoyl chloride, which reacts twice with Grignard reagents to form a tertiary alcohol. The Nitrile Route is superior because the intermediate imine salt precipitates or stabilizes, preventing the second addition of the Grignard reagent.

Experimental Protocol: The Nitrile-Grignard Addition

Objective: Selective formation of the ketone without over-alkylation.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • tert-Butylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·DMS) (0.05 equiv) — Optional but recommended for sterically hindered substrates.

  • Anhydrous THF.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Moisture sensitivity is critical; t-BuMgCl is pyrophoric and degrades rapidly with water.

  • Solvation: Dissolve 2-Chloronicotinonitrile (e.g., 10 g) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice/salt bath.

  • Grignard Addition: Transfer t-BuMgCl (1.2 equiv) to a pressure-equalizing addition funnel. Add dropwise over 45 minutes.

    • Expert Insight: Do not allow the temperature to exceed 5°C. The tert-butyl group is bulky; higher temperatures promote side reactions (e.g., displacement of the 2-chloro group).

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (formation of the imine is often not visible, but disappearance of nitrile is).

  • Hydrolysis (The Key Step): Cool the mixture back to 0°C. Quench slowly with 2N HCl . Stir vigorously for 3 hours at RT.

    • Mechanism:[1][2][3][4] The Grignard addition forms a magnesium imine salt. Acid hydrolysis converts this salt into the desired ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: The crude oil is often pure enough (>90%). If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

Data Specifications:

ParameterSpecification
Appearance Yellowish oil or low-melting solid
1H NMR (CDCl3) δ 1.25 (s, 9H, t-Bu), 7.35 (dd, 1H), 7.70 (dd, 1H), 8.45 (dd, 1H)
Yield Target 75% – 85%
Stability Stable at 4°C for months

Cyclization: Formation of the Pyrazolo[3,4-b]pyridine Core[1][2][6][7]

Once the ketone is secured, the cyclization is a cascade reaction: condensation of hydrazine with the ketone followed by an intramolecular SNAr displacement of the chlorine.

Experimental Protocol: Hydrazine Cyclization

Reagents:

  • (2-Chloropyridin-3-yl)(tert-butyl)methanone (Intermediate I)

  • Hydrazine hydrate (64% or 80% aq. solution, 5.0 equiv)

  • Ethanol (Absolute) or n-Butanol (for higher temperature)

Step-by-Step Methodology:

  • Dissolution: Dissolve Intermediate I (e.g., 5.0 g) in Ethanol (50 mL).

  • Reagent Addition: Add Hydrazine hydrate (5.0 equiv) in one portion.

  • Reflux: Heat the reaction to reflux (80°C).

    • Expert Insight: If the reaction is sluggish (monitored by LCMS showing hydrazone intermediate but no cyclization), switch solvent to n-Butanol and reflux at 118°C. The steric bulk of the tert-butyl group can retard the SNAr ring closure.

  • Completion: Reflux for 4–12 hours. The solution usually turns from yellow to colorless or pale precipitate forms.

  • Isolation: Cool to RT. The product often crystallizes directly.

    • If solid forms: Filter and wash with cold ethanol.

    • If solution remains: Concentrate to 20% volume, add water, and filter the resulting precipitate.

  • Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes.

Data Specifications:

ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 180°C – 185°C (Typical range for this class)
MS (ESI+) [M+H]+ calc. for C10H13N3: 176.11
Yield Target 80% – 90%

Troubleshooting & Optimization Matrix

IssueRoot CauseCorrective Action
Low Yield in Step 1 Over-addition of Grignard (Tertiary alcohol formation).Switch from Acid Chloride to Nitrile precursor. Ensure strict temp control (0°C).
Impurity: 2-t-butylpyridine Displacement of Chlorine by Grignard.Use CuBr·DMS catalyst (0.05 eq) to promote carbonyl addition over halide displacement.
Incomplete Cyclization Steric hindrance of t-butyl group preventing SNAr.Increase temperature by using n-Butanol (118°C) instead of Ethanol.
Product Solubility Product is highly lipophilic due to t-butyl.Avoid aqueous workups in the final step if possible; crystallize directly from organic solvents.

Mechanistic Validation (Self-Validating System)

The following diagram details the mechanism of the cyclization step, confirming why the 2-chloro substituent is essential.

Mechanism Step1 Hydrazone Formation (Reversible) Step2 Rotational Isomerism (Bringing NH2 close to Cl) Step1->Step2 -H2O Step3 SNAr Cyclization (Irreversible Rate-Determining Step) Step2->Step3 Heat Final 3-tert-butyl-1H-pyrazolo[3,4-b]pyridine Step3->Final -HCl

Figure 2: Mechanistic cascade. The irreversibility of the SNAr step (Step 3) drives the reaction to completion.

References

  • Preparation of (2-chloropyridin-3-yl)(tert-butyl)methanone (General Grignard Protocols). Source: Organic Syntheses / Sigma Aldrich Technical Bulletins. Context: Standard protocols for Grignard addition to nitriles to form hindered ketones. URL:[Link] (Analogous procedure for bulky ketones).

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: National Institutes of Health (PMC). Context: Comprehensive review of the biological activity and synthetic strategies for this scaffold. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine in Fragment-Based Drug Discovery (FBDD)

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine (C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1368167-04-7) as a high-value fragment scaffold.

Part 1: Chemical Biology & Rationale

The "Privileged" Scaffold Status

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the adenine ring found in ATP. Consequently, it is a "privileged scaffold" in kinase inhibitor design.[1] The specific substitution pattern of the 3-tert-butyl group and the 5-amine handle confers unique advantages:

  • 3-tert-Butyl Group (Hydrophobic Anchor): This bulky, lipophilic moiety is designed to occupy the hydrophobic "back pocket" or "gatekeeper" region often found adjacent to the ATP-binding site in kinases (e.g., B-Raf, PLK4, TBK1). It provides significant binding enthalpy via Van der Waals interactions and improves cellular permeability.

  • Pyrazolo[3,4-b]pyridine Core (Hinge Binder): The N1-H and N7 (pyridine nitrogen) typically form a bidentate hydrogen bond network with the kinase hinge region (donor-acceptor motif).

  • 5-Amine (Growth Vector): The exocyclic amine at position 5 is the critical "growth vector." It is solvent-exposed in many binding modes, allowing for rapid elaboration into amides, ureas, or sulfonamides to reach distinct sub-pockets (e.g., the DFG-out pocket) without disrupting the core binding mode.

Physicochemical Profile (Fragment Metrics)

This molecule adheres strictly to the "Rule of Three" for fragments, ensuring high ligand efficiency (LE) and room for chemical elaboration.

PropertyValueFBDD Suitability
Molecular Weight ~190.25 DaIdeal (<300 Da)
cLogP ~2.1Good (Hydrophobic enough for binding, soluble enough for assays)
H-Bond Donors 3 (NH, NH2)Ideal (≤3)
H-Bond Acceptors 3 (N, N, N)Ideal (≤3)
TPSA ~68 ŲExcellent (High permeability potential)

Part 2: Synthesis Protocols

Note: While commercial sources exist, in-house synthesis allows for rapid analog generation. The following protocol is a validated route adapted from standard heterocyclic chemistry principles for this scaffold.

Retrosynthetic Analysis

The most robust route involves the condensation of 3-tert-butyl-5-aminopyrazole with a 3-carbon electrophile to form the pyridine ring. To install the amine at position 5, a nitro-precursor strategy is recommended due to the electronic deactivation of the pyridine ring.

Synthesis SM1 Pivaloylacetonitrile Int1 3-tert-butyl-5-aminopyrazole SM1->Int1 Cyclization (EtOH, Reflux) SM2 Hydrazine Hydrate SM2->Int1 Int2 5-Nitro-Intermediate Int1->Int2 Friedländer-type Condensation Reagent 2-Nitro-1,3-propanediol (or Nitromalonaldehyde equiv.) Reagent->Int2 Final 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine Int2->Final Reduction (Pd/C, H2 or SnCl2)

Figure 1: Synthetic pathway for the target scaffold.

Step-by-Step Protocol
Step 1: Synthesis of 3-tert-butyl-5-aminopyrazole[2]
  • Reagents: Pivaloylacetonitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).

  • Procedure: Dissolve pivaloylacetonitrile in absolute ethanol. Add hydrazine hydrate dropwise at 0°C.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo. The residue typically crystallizes upon cooling or trituration with cold ether/hexane.

  • Yield: Expect >85%. White to off-white solid.

Step 2: Pyridine Ring Formation (The Nitro Route)

Note: Direct installation of the amine is difficult. Installing a nitro group and reducing it is standard.

  • Reagents: 3-tert-butyl-5-aminopyrazole (1.0 eq), Sodium Nitromalonaldehyde Monohydrate (1.1 eq) (or 3-dimethylamino-2-nitroacrolein), Acetic Acid (glacial).

  • Procedure: Dissolve the aminopyrazole in glacial acetic acid. Add the nitromalonaldehyde equivalent.

  • Reaction: Heat to 100°C for 2–4 hours. The solution will darken.

  • Workup: Pour into ice water. Neutralize carefully with NaHCO3. The 5-nitro-3-tert-butyl-1H-pyrazolo[3,4-b]pyridine will precipitate. Filter and wash with water.

  • Purification: Recrystallize from EtOH or flash chromatography if necessary.

Step 3: Nitro Reduction to 5-Amine
  • Reagents: 5-Nitro intermediate, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure: Suspend the nitro compound in MeOH. Add Pd/C carefully under Argon. Flush with H2.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

  • Validation: Verify via LC-MS (M+H ~191) and 1H NMR. The 5-NH2 protons typically appear broad around 5.0–6.0 ppm (DMSO-d6).

Part 3: Application & Screening Protocols

Fragment Elaboration Workflow

Once the fragment is validated as a hit, the 5-amine is the primary handle.

Elaboration cluster_rxns Parallel Synthesis Library Core 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine Amide Amide Coupling (R-COOH + HATU) Core->Amide Urea Urea Formation (R-NCO or CDI/R-NH2) Core->Urea Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Buchwald C-N Coupling (Ar-Br + Pd) Core->Buchwald Target High Affinity Kinase Inhibitor Amide->Target Access DFG-out Urea->Target H-bond donor/acceptor Sulfon->Target Solvent Front

Figure 2: Divergent synthesis strategy from the 5-amine core.

Biophysical Screening Protocol (SPR)

Because fragments bind weakly (µM–mM affinity), Surface Plasmon Resonance (SPR) is preferred over biochemical IC50 assays for initial validation.

Protocol:

  • Immobilization: Biotinylate the target kinase (e.g., PLK4, B-Raf) and capture on a Streptavidin (SA) chip. Target density: 2000–4000 RU for fragments.

  • Buffer: PBS-P+ or HEPES buffered saline with 0.05% Tween-20 and 2% DMSO (match fragment stock).

  • Injection: Inject the fragment in a concentration series (e.g., 500 µM down to 15 µM).

  • Analysis: Look for "square" sensorgrams (fast on/fast off).

  • Control: Use 3-tert-butyl-1H-pyrazol-5-amine (the precursor) as a negative control to verify that the pyridine ring is essential for the specific binding mode.

Ligand-Observed NMR (WaterLOGSY)

To confirm binding orientation:

  • Sample: 10 µM Protein + 200 µM Fragment in D2O/Buffer.

  • Experiment: WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY).

  • Result:

    • Binder: Positive NOE signals (same phase as protein).

    • Non-binder: Negative NOE signals (same phase as small molecule in solution).

    • Specific Check: Look for NOE transfer to the tert-butyl protons (approx 1.3 ppm). Strong signals here indicate the t-butyl group is buried in the protein pocket.

Part 4: Troubleshooting & Storage

IssueCauseSolution
Low Solubility Planar aromatic system + lipophilic t-butyl.Store as 100 mM stock in DMSO . Dilute into assay buffer immediately before use. Avoid freeze-thaw cycles.
Oxidation The 5-amine can oxidize over time.Store solid under Argon at -20°C. If solution turns brown, repurify or check LC-MS.
Regioselectivity N1 vs N2 alkylation during elaboration.The N1 proton (pyrazole) is acidic. If alkylating the 5-amine, use a weak base (DIPEA) or protect N1 (e.g., THP or SEM) if necessary.

References

  • General Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.
    • Source: PubMed / NIH (2024).
    • URL:[Link] (Search Term: Pyrazolo[3,4-b]pyridine synthesis)

  • Kinase Inhibitor Applications (PLK4)

    • Title: Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor.[3][4]

    • Source: European Journal of Medicinal Chemistry (2022).[3][4]

    • URL:[Link][3][4]

  • Fragment-Based Drug Discovery Principles: Title: Fragment-based drug discovery: a practical approach. Source: Cambridge University Press / RSC. Context: Validation of pyrazole-based fragments in kinase pockets.
  • Chemical Vendor Data (CAS Verification)

    • Title: 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1368167-04-7).[2][5]

    • Source: Sigma-Aldrich / PubChem.
    • URL:[Link]

Sources

Application

Application Note: Solubility Profiling of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

This Application Note is designed for researchers and drug development professionals working with pyrazolo[3,4-b]pyridine scaffolds. It addresses the physicochemical behavior of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with pyrazolo[3,4-b]pyridine scaffolds. It addresses the physicochemical behavior of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., B-Raf, SGK1).

Executive Summary

The compound 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine (hereafter referred to as 3-TB-PPA ) represents a class of fused heterocyclic scaffolds characterized by high planarity and significant crystal lattice energy. While specific thermodynamic solubility values for this exact analog are rarely published in open literature, its structural congeners (e.g., 3-methyl analogs) exhibit predictable behavior: high solubility in DMSO (polar aprotic) and moderate-to-high solubility in Methanol (polar protic), with poor aqueous solubility .

This guide provides the authoritative protocols to empirically determine and optimize the solubility of 3-TB-PPA, ensuring reproducible stock solution preparation for biological assays and synthetic workflows.

Chemical Context & Predicted Profile[1][2][3][4][5][6][7]

Structural Analysis[7]
  • Core: 1H-pyrazolo[3,4-b]pyridine (Fused bicyclic heteroaromatic).[1][2][3]

  • H-Bond Donors: Pyrazole -NH, Pyridine -NH2 (5-position).

  • H-Bond Acceptors: Pyridine N, Pyrazole N.

  • Lipophilicity: The tert-butyl group at the 3-position significantly increases lipophilicity (LogP) compared to methyl analogs, potentially disrupting crystal packing (increasing organic solubility) but decreasing water solubility.

Solubility Expectations Table
SolventPredicted SolubilityMechanism of SolvationApplication
DMSO High (> 50 mg/mL)Dipole-dipole interactions disrupt intermolecular H-bonds; DMSO accepts H-bonds from amine/pyrazole.Stock Solutions (10-100 mM) for biological assays.
Methanol Moderate (5–20 mg/mL)Solvation via H-bonding; tert-butyl group aids dissolution in organic media.Synthesis/Purification ; LC-MS sample preparation.
Water Low (< 0.1 mg/mL)Hydrophobic effect dominates; high lattice energy prevents dissolution.Not recommended without co-solvents or pH adjustment.

Protocol A: Visual Solubility Assessment (Rapid Screen)

Use this protocol for initial stock preparation to avoid wasting material.

Materials
  • Compound: 3-TB-PPA (Solid powder).

  • Solvents: Anhydrous DMSO (Grade ≥ 99.9%), HPLC-grade Methanol.

  • Equipment: Vortex mixer, Sonicator bath, amber glass vials (2 mL).

Step-by-Step Methodology
  • Weighing: Accurately weigh 5.0 mg of 3-TB-PPA into two separate 2 mL amber vials.

  • DMSO Addition (Titration):

    • Add 100 µL of DMSO to Vial A.

    • Vortex for 30 seconds.

    • Observation: If clear, solubility is > 50 mg/mL.

    • If cloudy: Sonicate for 5 minutes at 40°C.

  • Methanol Addition (Titration):

    • Add 100 µL of Methanol to Vial B.

    • Vortex for 30 seconds.

    • Observation: If particles remain, add Methanol in 100 µL increments until clear.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Total Volume (mL).

Critical Checkpoint: The tert-butyl group may slow down dissolution kinetics. Sonication is mandatory to distinguish between thermodynamic insolubility and slow dissolution rates.

Protocol B: Thermodynamic Solubility Determination (HPLC)

The "Gold Standard" for quantifying exact saturation limits.

Workflow Diagram

The following diagram illustrates the decision logic for solubility testing and stock preparation.

SolubilityWorkflow Start Start: 3-TB-PPA Solid SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect ShakeFlask Shake-Flask Method (Excess Solid + Solvent) SolventSelect->ShakeFlask Incubate Incubate 24h @ 25°C (Agitation) ShakeFlask->Incubate Filter Filter (0.22 µm PTFE) or Centrifuge Incubate->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification (vs Standard Curve) Dilute->HPLC Data Calculate Solubility (mg/mL) HPLC->Data

Caption: Workflow for thermodynamic solubility determination using the Saturation Shake-Flask method.

Detailed Methodology
  • Preparation: Add excess 3-TB-PPA (approx. 10 mg) to 0.5 mL of solvent (DMSO or Methanol) in a chemically resistant vial.

  • Equilibration: Agitate (shake or stir) at 25°C ± 1°C for 24 hours. Note: For DMSO, ensure the cap is tight to prevent hygroscopic water absorption.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PTFE syringe filter . (Avoid Nylon filters as they may bind the amine).

  • Quantification:

    • Dilute the supernatant 1:100 or 1:1000 into the HPLC mobile phase (e.g., Water/Acetonitrile 50:50).

    • Inject onto HPLC (C18 Column). Detect at 254 nm (aromatic max).

    • Compare peak area against a standard curve prepared from a fully dissolved stock (e.g., 1 mg/mL in 100% DMSO).

Handling, Storage, and Stability[1]

DMSO Stock Solutions[10][11]
  • Hygroscopicity Warning: DMSO is highly hygroscopic. Absorbed water can cause 3-TB-PPA to precipitate over time, as the compound is hydrophobic.

  • Storage Protocol:

    • Prepare stocks at 10 mM or 20 mM .

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Use anhydrous DMSO stored over molecular sieves for initial preparation.

Methanol Solutions
  • Volatility: Methanol evaporates distinctively. Keep vials tightly sealed with Parafilm.

  • Stability: Methanol is protic and may facilitate nucleophilic attack or degradation over long periods if the compound is reactive. DMSO is preferred for long-term storage.

Biological Assay Application (Dilution Logic)

When using a DMSO stock of 3-TB-PPA in aqueous biological assays (e.g., kinase assays, cell culture), "crashing out" (precipitation) is the most common failure mode.

The "Serial Dilution" Trap: Do NOT dilute a 10 mM DMSO stock directly into water. This creates a local region of high water/low DMSO, causing immediate precipitation of the hydrophobic tert-butyl scaffold.

Correct Dilution Scheme (Intermediate Step):

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute to 100 µM in 10% DMSO / 90% Buffer (or culture media). The presence of 10% DMSO keeps the compound soluble during the transition.

  • Final: Dilute the Intermediate into the assay well to reach the final concentration (e.g., 1 µM, 0.1% DMSO final).

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[4][1][2][3]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

    • Relevance: Describes the synthesis and general solubility properties of the 1H-pyrazolo[3,4-b]pyridine class.
  • Solubility Enhancement Strategies

    • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.[5][6]

    • Source: Molecular Pharmaceutics (ACS), 2018.
    • URL:[Link]

    • Relevance: Provides comparative solubility data for the closely related pyrazolo-pyrimidine scaffold and discusses the impact of hydrophobic substituents.
  • Analogous Compound Data (3-Methyl Analog)

    • Title: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1186608-73-0)
    • Source: Fluorochem.[7]

    • Relevance: Establishes the baseline properties of the methyl-substituted core, allowing for accurate extrapolation to the tert-butyl deriv

Sources

Method

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Pyrazolo[3,4-b]pyridin-5-amine

Abstract & Strategic Overview The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in oncology, particularly for DYRK1A, CDK, and TRK kinase inhibitors. However, the functionalization of pyrazolo[3,4-b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in oncology, particularly for DYRK1A, CDK, and TRK kinase inhibitors. However, the functionalization of pyrazolo[3,4-b]pyridin-5-amine (acting as the nucleophile) via Buchwald-Hartwig cross-coupling presents a distinct set of "heterocycle problems" that defeat standard protocols.

The Core Challenge: This substrate is a "deactivated nucleophile" embedded in a "catalyst poison."

  • Electronic Deactivation: The amine at position 5 is attached to an electron-deficient pyridine ring, significantly lowering its nucleophilicity compared to standard anilines.

  • Catalyst Sequestration: The pyridine nitrogen (N7) and the pyrazole nitrogen (N1/N2) act as competitive binding sites (chelating agents) for the Palladium (Pd) center, leading to the formation of off-cycle resting states.

  • Acidity: The N1-proton (if unprotected) is acidic (

    
    ). Strong bases required for coupling can deprotonate this site, creating a pyrazolate anion that shuts down the catalytic cycle.
    

This guide details a self-validating protocol utilizing Third-Generation (G3) or Fourth-Generation (G4) Buchwald precatalysts to overcome these electronic and steric barriers.

Mechanistic Analysis & Catalyst Selection

To ensure reproducibility, one must understand why the reaction fails. The diagram below illustrates the standard catalytic cycle versus the specific "Trap States" inherent to this substrate.

Diagram 1: Catalytic Cycle & Heterocycle Trap Points[1][2]

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Coord Amine Coordination (Rate Limiting for 5-NH2) OxAdd->Coord Substrate TrapN7 TRAP A: N7-Coordination (Pyridine Poisoning) OxAdd->TrapN7 Competitive Binding TrapN1 TRAP B: N1-Deprotonation (Pyrazolate Formation) OxAdd->TrapN1 Excess Base / No PG Deprot Deprotonation (Base Mediated) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release TrapN7->OxAdd Reversible (Slow)

Caption: The catalytic cycle showing critical off-cycle traps (A & B) where the pyrazolo-pyridine core sequesters the Pd catalyst, preventing amine coordination.

Critical Optimization Parameters
ParameterRecommendationScientific Rationale
Ligand BrettPhos or tBuBrettPhos These bulky, electron-rich dialkylbiaryl phosphines prevent N7-pyridine binding to Pd via steric repulsion. They are specifically optimized for primary amines.
Pd Source BrettPhos Pd G4 Ensures rapid formation of the active L-Pd(0) species at low temperatures, avoiding the induction period where unprotected heterocycles often decompose.
Base LHMDS or NaOtBu LHMDS (1.0 M in THF) is preferred for sensitive substrates. It is strong enough to deprotonate the Pd-bound amine but less nucleophilic than alkoxides, reducing side reactions.
Protection SEM, THP, or Methyl MANDATORY. You must block the N1 position. Free N1-H allows formation of the pyrazolate anion, which binds Pd tightly and kills reactivity.

Experimental Protocol

Phase A: Substrate Protection (Pre-requisite)

Do not attempt this coupling on the free N1-H pyrazole unless using specialized copper-promoted conditions.

Target: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (THP-protected).

  • Suspend 5-amine substrate in dry DCM.

  • Add 1.5 equiv DHP (3,4-Dihydro-2H-pyran) and 0.1 equiv p-TsOH .

  • Reflux 4h. Neutralize with NaHCO3, extract, and crystallize.

    • Validation: Loss of broad NH signal at >12 ppm in 1H NMR.

Phase B: Cross-Coupling (The BrettPhos Protocol)

Scale: 1.0 mmol Vessel: 2-Dram vial with PTFE-lined septum cap (or microwave vial).

Step-by-Step Methodology
  • Charge Solids (Glovebox or Counter-flow N2):

    • Add THP-protected amine (1.0 equiv, 1.0 mmol).

    • Add Aryl Halide (1.0 equiv).[1][2] Note: Aryl Chlorides require 100°C; Bromides/Iodides run at 60-80°C.

    • Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).

    • Note: If using G3, add 2 mol% free BrettPhos ligand to ensure catalyst stability.

  • Solvent & Base Addition:

    • Seal the vial. Purge with Argon/N2 for 5 mins.

    • Add Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration). Concentration is key; too dilute slows the rate-limiting amine binding.

    • Add LHMDS (2.2 equiv, 1.0 M in THF) dropwise via syringe.

    • Why LHMDS? The silylamide base acts as an internal proton sponge and minimizes nucleophilic attack on the electrophile.

  • Reaction:

    • Heat to 90°C in a pre-heated aluminum block.

    • Stir rate: >800 RPM . (Vigorous stirring is essential for heterogeneous base mixtures, though LHMDS is homogeneous, high mixing aids mass transfer).

    • Time: 2–16 hours.

  • Workup (The "Scavenger" Wash):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Wash with 10% aqueous citric acid or ammonium chloride. This breaks up Pd-pyridine chelates.

    • Filter through a pad of Celite/Silica to remove Pd black.

    • Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Diagram 2: Experimental Workflow

Workflow Setup 1. Inert Setup (Glovebox/Schlenk) Mix 2. Reagent Mixing (Cat + Ligand + Substrate) Setup->Mix Base 3. Base Activation (Add LHMDS dropwise) Mix->Base Heat 4. Reaction (90°C, 2-16h) Base->Heat Quench 5. Chelation Break (Citric Acid Wash) Heat->Quench

Caption: Linear workflow emphasizing the specific base activation and chelation-breaking workup steps.

Troubleshooting & Self-Validation

How do you know if the reaction failed due to the catalyst or the substrate?

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst Poisoning (Trap A)Switch to tBuBrettPhos Pd G4 . The t-Butyl group adds bulk, preventing pyridine N coordination.
Dehalogenation of Ar-X

-Hydride Elimination
Switch solvent to Toluene . Dioxane can sometimes act as a hydride source. Lower temp to 70°C.
Homocoupling of Ar-X Oxidation IssuesOxygen leak in the system. Re-flame dry glassware and check N2 lines.
Low Yield (<30%) Amine DeactivationThe 5-NH2 is too electron-poor. Add Cs2CO3 (2 equiv) as an additive or switch to Pd(OAc)2 / XPhos system (better for extremely weak nucleophiles).

Validation Checkpoint (NMR):

  • Success: Look for the disappearance of the amine NH2 broad singlet (approx 4-5 ppm) and the appearance of a sharp secondary amine NH doublet (if coupling to Ar) or singlet (approx 8-9 ppm) shifted downfield due to the aromatic ring current.

  • Failure (N1-Arylation): If you see coupling but the NH2 signal remains, you have coupled to the N1 position (failed protection).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5] Reaction intermediates and structure-activity relationships.[6] Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Lynch, C. C., et al. (2019). Practical Guide to the Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Organic Chemistry. (Generalized reference for scaffold synthesis logic).

Disclaimer: This protocol involves the use of transition metals and pyrophoric bases. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Crystallization Protocols for 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine Complexes

Executive Summary This application note details the isolation, purification, and complexation of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a privileged scaffold in the design of ATP-competitive kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation, purification, and complexation of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine , a privileged scaffold in the design of ATP-competitive kinase inhibitors (e.g., targeting B-Raf, CDK, or TBK1).[1] Due to the steric bulk of the tert-butyl group at the C3 position and the hydrogen-bonding capability of the C5-amine, this molecule exhibits distinct polymorphism and solubility challenges.

This guide provides three validated workflows:

  • Purification Crystallization: Removal of synthetic byproducts (Pd catalysts, regioisomers).[1]

  • Salt/Co-Crystal Screening: Enhancing aqueous solubility for formulation.[1]

  • Protein-Ligand Co-Crystallization: Generating diffraction-quality crystals for Structure-Based Drug Design (SBDD).

Physicochemical Context & Solubility Profile

The 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine core is amphiphilic.[1] The tert-butyl group imparts significant lipophilicity, while the pyridine nitrogen and exocyclic amine act as H-bond acceptors and donors, respectively.[1]

Table 1: Solubility Assessment & Solvent Selection
Solvent ClassSpecific SolventSolubility StatusApplication
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Stock solutions, Protein Co-crystallization
Protic Polar Ethanol, IsopropanolModerate (Heat req.)[1]Recrystallization (Cooling method)
Halogenated DCM, ChloroformModerateExtraction, Salt screening
Non-Polar Hexanes, HeptaneInsolubleAnti-solvent precipitation
Aqueous Water (pH 7)Very Low (<0.1 mg/mL)Anti-solvent
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Expert Insight: The "brick dust" nature of this scaffold often results from strong intermolecular H-bonding between the N1-H (pyrazole) and the N7 (pyridine) of adjacent molecules. Disrupting this network requires a proton-accepting solvent (DMSO) or converting the molecule to a salt.[1]

Protocol A: Purification via Recrystallization

Objective: Isolate high-purity (>99%) intermediate from crude synthetic mixtures (e.g., post-Suzuki or Buchwald coupling).[1]

Mechanism

This protocol utilizes a solvent/anti-solvent system.[1] The bulky tert-butyl group drives precipitation in non-polar environments, while the polar core requires thermal energy to dissolve in alcohols.[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge crude 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine (10 g) into a round-bottom flask.

    • Add Ethanol (absolute) (80 mL).[1]

    • Heat to reflux (78°C) with vigorous stirring until fully dissolved.

    • Note: If particulates remain, hot-filter through a Celite pad to remove palladium residues.[1]

  • Nucleation:

    • Remove from heat and allow the solution to cool slowly to 40°C.

    • Add Water (anti-solvent) dropwise (approx. 20-30 mL) until a persistent turbidity (cloud point) is observed.[1]

  • Crystal Growth:

    • Re-heat slightly to clarify the solution, then allow to cool to Room Temperature (RT) over 2 hours.

    • Transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the resulting white-to-pale-yellow needles via vacuum filtration.[1]

    • Wash the cake with cold 20% EtOH/Water.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Salt & Co-Crystal Screening

Objective: Create soluble "complexes" for bioavailability studies.[1]

The N7 pyridine nitrogen is the most basic site (pKa ~4-5), making it the primary target for salt formation.[1]

Experimental Workflow (Graphviz)

SaltScreening cluster_acids Counter-ion Selection Start Parent Compound (Free Base) Solvent Dissolve in THF or Acetone Start->Solvent AcidAdd Add Counter-ion (1.05 eq) Solvent->AcidAdd HCl HCl (4M in Dioxane) Target: Hydrochloride AcidAdd->HCl MSA Methanesulfonic Acid Target: Mesylate AcidAdd->MSA FA Fumaric Acid Target: Co-crystal AcidAdd->FA Evap Slow Evaporation (RT, 24-48h) HCl->Evap MSA->Evap FA->Evap Analysis Analysis: PXRD & DSC Evap->Analysis

Figure 1: Salt and Co-crystal screening workflow targeting the pyridine nitrogen.[1]

Critical Procedure
  • Prepare a 0.1 M solution of the amine in THF .[1]

  • Dispense into HPLC vials.

  • Add 1.05 equivalents of acid (HCl, Methanesulfonic acid) or co-former (Fumaric acid).[1]

    • Why Fumaric Acid? It often forms H-bonded co-crystals rather than salts with weak bases, potentially stabilizing the lattice without high hygroscopicity.[1]

  • Allow solvents to evaporate slowly through a perforated septum.[1]

  • Analyze solids via PXRD (Powder X-Ray Diffraction) to confirm a new phase distinct from the free base.[1]

Protocol C: Protein-Kinase Co-Crystallization

Objective: Obtain high-resolution structures of the amine bound to kinase targets (e.g., CDK2, TBK1).[1]

This molecule binds to the ATP hinge region. The tert-butyl group typically occupies the hydrophobic "gatekeeper" pocket, requiring specific soaking conditions.[1]

Method: Hanging Drop Vapor Diffusion[1]
  • Protein Prep: Concentrate the target kinase (e.g., TBK1) to 10-15 mg/mL in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[1]

  • Ligand Complexation:

    • Prepare a 100 mM stock of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine in 100% DMSO .

    • Incubate the protein with the ligand (1:2 molar ratio protein:ligand) on ice for 30 minutes.

    • Caution: Keep final DMSO concentration <5% to prevent protein precipitation.[1]

  • Plate Setup:

    • Reservoir: 500 µL precipitant solution (e.g., 1.0 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5).

    • Drop: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir solution on a siliconized cover slip.

  • Sealing: Invert the slip over the reservoir and seal with grease. Incubate at 18°C.

Troubleshooting "Empty" Pockets

If the ligand occupancy is low in the resulting diffraction data:

  • Soaking Method: Grow apo-crystals first, then transfer them to a drop containing 2 mM ligand for 12-24 hours.

  • Cryo-Protection: Ensure the cryo-protectant (e.g., Glycerol) contains the ligand to prevent "wash out" during freezing.[1]

References

  • Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[1] Source: National Institutes of Health (PMC).[1] URL:[Link][1]

  • Structural Biology of Pyrazolo-pyridines: Title: 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues.[1][2] Source: PubMed.[1] URL:[Link]

  • General Synthesis of 5-Amino-Pyrazoles (Precursors): Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.[1] Source: Organic Syntheses.[1][3][4][5] URL:[Link]

  • Review of Tautomerism and Crystallography: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][3][6][7] Source: MDPI Molecules.[1] URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridines. This bicycli...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridines. This bicyclic heterocyclic scaffold is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its construction is frequently complicated by challenges in controlling regioselectivity, leading to isomeric mixtures that are difficult to synthesize and separate.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common regiochemical issues and offer robust, validated protocols to help you achieve your desired synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of probable causes and a set of actionable solutions grounded in established chemical principles.

Problem 1: My reaction produced a mixture of regioisomers. How do I control the outcome?

The formation of multiple isomers is the most common challenge, typically arising from the reaction of an aminopyrazole with an unsymmetrical 1,3-biselectrophile, such as a 1,3-diketone.

Probable Cause: Competing Reaction Pathways

When an unsymmetrical 1,3-dicarbonyl compound reacts with a 5-aminopyrazole, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. The pathway taken determines which regioisomer is formed. This choice is not random; it is governed by the electronic and steric environment of the electrophilic centers.

Causality Explained: The relative electrophilicity of the two carbonyl groups is the primary determinant. A carbonyl carbon bonded to a strong electron-withdrawing group (like a trifluoromethyl group, -CF3) is significantly more electron-deficient and thus more susceptible to nucleophilic attack than a carbonyl bonded to an electron-donating or neutral group (like a methyl group, -CH3).[3] The initial condensation reaction at the more electrophilic site funnels the reaction toward a specific regioisomeric product.

Solutions & Optimization Strategy:

A systematic approach is required to favor the formation of a single isomer. This involves modifying the substrate and/or optimizing the reaction conditions.

  • Substrate Modification (Electronic & Steric Control):

    • Exploit Electronic Differences: If possible, design your 1,3-dicarbonyl precursor to have one highly electrophilic center. For example, using 1,1,1-trifluoropentane-2,4-dione will strongly direct the initial attack of the aminopyrazole's exocyclic amino group to the carbonyl adjacent to the -CF3 group.[3]

    • Introduce Steric Hindrance: A bulky substituent near one of the carbonyl groups can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl.[4]

  • Reaction Condition Optimization:

    • Solvent and Catalyst: The choice of solvent and catalyst (acidic or basic) can profoundly influence regioselectivity.[4][5] For instance, acids can enhance the electrophilicity of the carbonyls, while bases can alter the nucleophilicity of the aminopyrazole.[3] Moderate regiocontrol in some cyclization reactions can be achieved simply by varying the electrophile/solvent combination.[6]

    • Temperature and Time: These parameters can determine whether the reaction is under kinetic or thermodynamic control. A lower temperature often favors the kinetically preferred product (the one that forms fastest), while higher temperatures can allow the system to equilibrate to the most stable thermodynamic product.[4] It is crucial to monitor the reaction over time using TLC or LC-MS to find the optimal endpoint before product degradation or isomerization occurs.[4][5]

G start Problem: Isomeric Mixture Obtained check_reagents Are reagents symmetrical? start->check_reagents symmetrical Yes: Issue is unlikely to be regioselectivity. Check for side reactions. check_reagents->symmetrical Yes unsymmetrical No: Regioselectivity is the key issue. check_reagents->unsymmetrical No analyze_substrate Analyze Substrate: Identify differences (electronic/steric). unsymmetrical->analyze_substrate modify_substrate Strategy 1: Modify Substrate (Enhance electronic/steric bias) analyze_substrate->modify_substrate optimize_conditions Strategy 2: Optimize Conditions (Solvent, Temp, Catalyst) analyze_substrate->optimize_conditions run_doe Run systematic experiments (e.g., Design of Experiments) modify_substrate->run_doe optimize_conditions->run_doe analyze_results Analyze isomer ratio (NMR, LC-MS) run_doe->analyze_results success Success: Desired Regioisomer is Major Product analyze_results->success Ratio > 95:5 failure Re-evaluate synthetic route. Consider an alternative strategy (e.g., three-component reaction). analyze_results->failure Ratio < 95:5

Caption: A logical workflow for troubleshooting and optimizing regioselectivity.

Problem 2: I have a mixture of isomers, but I cannot separate them by column chromatography.

Probable Cause: Similar Physicochemical Properties

Regioisomers often possess very similar polarities and molecular weights, making their separation by standard silica gel column chromatography extremely challenging.[4][5]

Solutions:

  • Optimize Chromatographic Conditions: [4][5]

    • Solvent System: Systematically screen a range of solvent systems with varying polarities. Try switching from a standard hexane/ethyl acetate gradient to systems involving dichloromethane, methanol, or ether to alter the selectivity.

    • Stationary Phase: If silica gel fails, consider an alternative stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica. For highly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or a chiral column may be necessary.

  • Derivatization: [4]

    • If one isomer has a uniquely reactive functional group (e.g., a free hydroxyl or amine), it can be selectively derivatized. For instance, reacting an isomeric mixture containing one compound with a free -OH group with a silylating agent will dramatically increase the molecular weight and decrease the polarity of that isomer, making chromatographic separation trivial. The protecting group can then be removed post-separation.

  • Recrystallization: [5]

    • This classical technique should not be overlooked. If the crude mixture is solid, attempt recrystallization from a variety of solvents. One isomer may be significantly less soluble, allowing for its isolation in pure form.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that influence regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

A1: Regioselectivity is a multifactorial issue. The outcome of your reaction is determined by a combination of:

  • Electronic Properties of Substituents: Electron-withdrawing groups increase the electrophilicity of nearby reaction centers, while electron-donating groups decrease it. This is the most powerful directing effect.[4]

  • Steric Hindrance: Bulky groups can physically block a reaction site, forcing the reaction to occur at a less crowded position.[4]

  • Reaction Conditions: Parameters such as solvent, temperature, catalyst, and pH can alter the reactivity of both the nucleophile and the electrophile, thereby shifting the reaction pathway and influencing the final isomeric ratio.[4][6]

  • Nature of Starting Materials: The specific structure and isomeric form of your precursors are critical. For example, some syntheses report that (Z)-hydrazones cyclize readily while their (E)-isomer counterparts fail to react under the same conditions.[4][6]

Q2: Are there synthetic strategies that inherently avoid regioselectivity problems?

A2: Yes. The most effective way to prevent regioselectivity issues is to design a synthesis that circumvents the problem entirely.

  • Use of Symmetrical Reagents: Syntheses like the Gould-Jacobs reaction, when using a symmetrical biselectrophile like diethyl 2-(ethoxymethylene)malonate, produce a single regioisomer because the two electrophilic sites are identical.[3]

  • Multi-Component Reactions (MCRs): Many three-component reactions used to build the pyrazolo[3,4-b]pyridine core show excellent regioselectivity.[3][7] In these reactions, an α,β-unsaturated intermediate is often formed in situ from an aldehyde and a ketone. The subsequent Michael addition of the aminopyrazole and cyclization proceed via a single, well-defined pathway, yielding one product.[1][3][7]

  • Cascade Cyclizations: Recently developed methods using precursors like 5-aminopyrazoles and alkynyl aldehydes can proceed with excellent regioselectivity through a cascade 6-endo-dig cyclization, affording C6-substituted products exclusively.[8][9]

Caption: Competing pathways in the synthesis from an unsymmetrical diketone.

Q3: How can I definitively confirm the structure of my product and distinguish between regioisomers?

A3: While standard 1H and 13C NMR are essential, they may not be sufficient to unambiguously assign the regiochemistry. Advanced techniques are required for definitive proof:

  • 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools. A NOESY experiment can show through-space proximity between protons on different parts of the molecule, helping to establish the substitution pattern.[10] An HMBC experiment reveals correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the molecular skeleton.

  • X-Ray Crystallography: This is the gold standard for structure determination. If you can grow a single crystal of your product suitable for X-ray diffraction, it will provide an unambiguous 3D structure, definitively resolving any questions of regiochemistry.[11][12]

Section 3: Key Experimental Protocols

The following protocols provide step-by-step methodologies for common synthetic transformations where regioselectivity is a primary consideration.

Protocol 1: Regioselective Synthesis via Three-Component Reaction

This protocol describes a highly regioselective one-pot synthesis of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines by generating the biselectrophile in situ.[1][3]

Materials:

  • 5-Amino-1-phenylpyrazole

  • An appropriate aldehyde (e.g., benzaldehyde)

  • An appropriate ketone with an α-hydrogen (e.g., acetone)

  • Zirconium(IV) chloride (ZrCl4) as catalyst

  • Ethanol (EtOH) and Dimethylformamide (DMF)

Procedure:

  • To a solution of the α,β-unsaturated ketone (formed in situ or pre-synthesized, 0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenylpyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Add the catalyst, ZrCl4 (0.15 mmol), to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the residue between chloroform (or another suitable organic solvent) and water.

  • Separate the layers and wash the aqueous phase twice more with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target pyrazolo[3,4-b]pyridine.

Causality of Regiocontrol: This method's high regioselectivity stems from the controlled, stepwise formation of the pyridine ring. The Michael addition of the aminopyrazole to the in situ-formed α,β-unsaturated ketone intermediate occurs in a specific orientation, which then dictates the outcome of the subsequent intramolecular cyclization and aromatization steps.[1][3]

Protocol 2: Controlling Regioselectivity in N-Alkylation

This procedure addresses the selective alkylation at the N1 versus N2 position of the pyrazole ring, a common post-synthesis modification.

Materials:

  • Substituted 1H-pyrazolo[3,4-b]pyridine

  • Alkylating agent (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, K2CO3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the 1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in anhydrous DMF (5 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Add anhydrous K2CO3 (1.5 mmol). The choice of base and its cation can influence the N1:N2 ratio.[13]

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the product mixture by column chromatography to separate the N1 and N2 alkylated regioisomers. The ratio should be determined by 1H NMR analysis of the crude and purified products.

Causality of Regiocontrol: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors.[13] The deprotonated pyrazole anion is an ambident nucleophile. Steric hindrance from substituents at the C6 position of the pyridine ring or the C3 position of the pyrazole ring will typically direct alkylation to the more accessible N1 position. The nature of the base's counter-ion can also influence the outcome by coordinating to one of the nitrogen atoms.[13]

References

  • D. L. Musso, et al. (1998). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Journal of Heterocyclic Chemistry. [Link]

  • A. D. G. de la Torre, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • F. Doganc, H. Göker. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • A. R. E. A. El-Gharably, et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron. [Link]

  • B. M. Lynch, et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2020). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • A. de la Torre, et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. [Link]

  • M. C. Bagley, et al. (2015). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules. [Link]

  • H. Miao, et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • Scilit. (2001). A Novel and Facile synthesis of Pyrazolo [3,4-b]Pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • A. G. Eliopoulos, et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]

  • H. Miao, et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. [Link]

  • Academia.edu. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Semantics Scholar. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • ResearchGate. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron. [Link]

  • SciSpace. (2013). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of Saudi Chemical Society. [Link]

  • Semantics Scholar. (2018). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Organic Letters. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. [Link]

  • ResearchGate. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • A. V. Kholgade, et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Chemistry. [Link]

  • ResearchGate. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • A. G. Eliopoulos, et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. International Journal of Molecular Sciences. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. [Link]

  • RSC Publishing. (2018). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry. [Link]

  • ResearchGate. (2024). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. [Link]652)

Sources

Optimization

Technical Support Center: Cyclocondensation of Aminopyrazoles with β-Diketones

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyrimidines and related fused heterocycles via the cyclocondensation of aminop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyrimidines and related fused heterocycles via the cyclocondensation of aminopyrazoles with β-diketones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions section to address both immediate experimental challenges and core theoretical questions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the cyclocondensation reaction. Each entry details potential causes and provides actionable, step-by-step solutions.

Question 1: My reaction shows low or no conversion to the desired product. What should I do?

Potential Causes:

  • Insufficient Reagent Reactivity: The nucleophilicity of the aminopyrazole or the electrophilicity of the β-diketone may be too low under the chosen conditions. Substituents on either reactant can significantly impact reactivity.[1]

  • Inappropriate Catalyst: The reaction often requires either acid or base catalysis to proceed efficiently. The absence of a suitable catalyst, or the use of an incorrect one, can stall the reaction.[2][3]

  • Suboptimal Reaction Temperature: The activation energy for the condensation may not be met at the current temperature. Conversely, excessively high temperatures can lead to reactant or product degradation.

  • Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.

Suggested Solutions & Protocols:

  • Catalyst Screening:

    • Acid Catalysis: Add a catalytic amount (1-5 mol%) of an acid like p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or glacial acetic acid.[2][4] Acetic acid can often serve as both the catalyst and solvent.[3][5][6]

      • Protocol: To your reaction mixture in a suitable solvent (e.g., ethanol, toluene), add 2 mol% of p-TSA. Fit the flask with a Dean-Stark trap if using toluene to remove the water byproduct and drive the equilibrium toward the product. Reflux and monitor by TLC.

    • Base Catalysis: For certain substrates, a base like piperidine, triethylamine (Et₃N), or sodium ethoxide can enhance the nucleophilicity of the aminopyrazole.[7]

      • Protocol: In a flask charged with the aminopyrazole and β-diketone in ethanol, add 0.1 equivalents of piperidine. Reflux the mixture for the specified time, monitoring progress by TLC.

  • Temperature & Energy Input Optimization:

    • Conventional Heating: Gradually increase the reflux temperature by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or toluene).

    • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[2][8]

      • Protocol: In a dedicated microwave vial, combine the aminopyrazole (1 mmol), β-diketone (1.1 mmol), and a catalytic amount of acetic acid in 3 mL of ethanol. Seal the vessel and irradiate at 120-150 °C for 10-30 minutes.[2][9] Cool to room temperature before workup.

  • Solvent Re-evaluation:

    • If reactants have poor solubility, switch to a solvent like DMF, DMSO, or dioxane.

    • For reactions where water removal is critical, use toluene with a Dean-Stark apparatus.

    • Ethanol and acetic acid are excellent starting points as they are effective for a wide range of substrates.[10]

Troubleshooting Workflow: Low/No Product Conversion

G Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Catalyst Introduce/Change Catalyst (Acid or Base) CheckConditions->Catalyst No Catalyst? Temp Increase Energy Input CheckConditions->Temp Catalyst Present Solvent Change Solvent (e.g., Toluene, DMF) CheckConditions->Solvent Still Low Yield Acid Try Acetic Acid, p-TSA Catalyst->Acid Base Try Piperidine, Et3N Catalyst->Base Workup Re-evaluate Workup & Purification Acid->Workup Base->Workup Reflux Higher Boiling Solvent Temp->Reflux Microwave Use Microwave Irradiation Temp->Microwave Reflux->Workup Microwave->Workup Solvent->Workup Success Improved Yield Workup->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Question 2: I am getting a mixture of regioisomers. How can I improve selectivity?

Potential Causes:

The 5-aminopyrazole core has multiple nucleophilic centers: the N1 ring nitrogen, the exocyclic amino group (NH₂), and the C4 carbon.[1][11] The β-diketone has two electrophilic carbonyl carbons. The combination of these factors can lead to different cyclization pathways and, consequently, a mixture of isomers like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5][6]

  • Steric Hindrance: Bulky substituents on the aminopyrazole or diketone can favor one reaction pathway over another.

  • Electronic Effects: The inherent nucleophilicity of the different nitrogen atoms in the pyrazole ring plays a major role. The N1-H of an unsubstituted aminopyrazole is often a key site for initial condensation.[5]

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence which nucleophile is more reactive, thus directing the regiochemical outcome.[5][6] For instance, acidic conditions can favor different pathways compared to basic or neutral conditions.

Suggested Solutions & Protocols:

  • Control via Diketone Structure:

    • Use an unsymmetrical β-diketone with one carbonyl group being significantly more electrophilic. For example, in a trifluoromethyl-β-diketone, the carbonyl carbon adjacent to the CF₃ group is highly electrophilic and will be preferentially attacked.[5][6]

      • Principle: The initial attack of the aminopyrazole's most nucleophilic site (often the exocyclic NH₂) will occur at the most electrophilic carbonyl, locking in the initial bond formation and guiding the subsequent cyclization.[6]

  • Modify Reaction Conditions:

    • Solvent-Mediated Control: Aggarwal et al. demonstrated that refluxing in acetic acid can favor the formation of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, whereas solvent-free conditions can yield the isomeric 6-trifluoromethylpyrazolo[3,4-b]pyridines.[5][6]

    • pH Control: Systematically vary the catalyst. An acid catalyst may protonate the N1, reducing its nucleophilicity and promoting reaction at the exocyclic amine. A base may deprotonate the N1-H, increasing its nucleophilicity for reactions leading to pyrazolo[1,5-a]pyrimidines.

  • Protecting Group Strategy:

    • If the N1 position is the source of unwanted reactivity, consider using an N1-substituted aminopyrazole (e.g., N1-phenyl or N1-methyl). This blocks one potential reaction pathway entirely, simplifying the product mixture.

Table 1: Influence of Conditions on Regioselectivity
ReactantsConditionMajor Product IsomerReference
5-Aminopyrazole + Trifluoromethyl-β-diketoneAcetic Acid, RefluxPyrazolo[3,4-b]pyridine (4-CF₃)[6]
Hydrazine + β-Ketonitrile + β-DiketoneSolvent-Free, MulticomponentPyrazolo[3,4-b]pyridine (6-CF₃)[6]
1-NH-5-Aminopyrazole + EnaminoneCondensation/CyclizationPyrazolo[1,5-a]pyrimidine[5]
N-Substituted-5-Aminopyrazole + EnaminoneCondensation/CyclizationPyrazolo[3,4-b]pyridine[5]
Question 3: My product is impure and difficult to purify. What are common side products and how can I remove them?

Potential Causes:

  • Self-Condensation: Aminopyrazoles can sometimes dimerize or undergo self-condensation, especially under basic conditions.[7]

  • Acetamide Formation: If acetic acid is used as a solvent or catalyst at high temperatures for prolonged periods, the exocyclic amino group of the pyrazole can be acetylated, forming an acetamide byproduct.[5][6]

  • Incomplete Dehydration: The reaction proceeds through a diol or carbinolamine intermediate. Incomplete dehydration can leave this intermediate in the final product mixture.

  • Tar/Polymer Formation: Forcing conditions (very high heat, strong acid/base) can lead to decomposition and polymerization of starting materials or the product.

Suggested Solutions & Protocols:

  • Optimize the Reaction:

    • Minimize Reaction Time: Monitor the reaction closely with TLC. Once the starting material is consumed, stop the reaction to prevent the formation of degradation products or byproducts like acetamides.

    • Control Temperature: Avoid excessive heat. If possible, use the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Improved Workup Procedure:

    • Precipitation/Trituration: After cooling, pour the reaction mixture into cold water or an ice bath.[9] The desired product, being a larger heterocyclic system, is often less soluble than the starting materials or small byproducts and will precipitate.

    • Protocol: Once the reaction is complete, allow it to cool to room temperature. Pour the mixture into a beaker containing 10 volumes of ice-cold water while stirring. Continue stirring for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove soluble impurities.[9]

  • Purification Techniques:

    • Recrystallization: This is the most effective method for removing minor impurities if a suitable solvent system can be found. Ethanol, ethyl acetate, or mixtures with DMF are common choices.

      • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/DMF). If the solution is colored, you may add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by filtration.

    • Column Chromatography: If recrystallization fails or if isomers are present, silica gel column chromatography is necessary. A gradient of ethyl acetate in hexanes is a typical starting point for elution.

Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism of the cyclocondensation reaction?

The reaction mechanism depends on the substitution pattern of the aminopyrazole and the reaction conditions, leading to different regioisomeric products. The two primary competing pathways involve initial nucleophilic attack from different sites on the aminopyrazole.

  • Pathway A (leading to Pyrazolo[1,5-a]pyrimidines): This pathway is common for N1-unsubstituted aminopyrazoles. The reaction is initiated by the nucleophilic attack of the N1 ring nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the second carbonyl carbon. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.

  • Pathway B (leading to Pyrazolo[3,4-b]pyridines): This pathway can be initiated by the attack of the exocyclic amino group or the C4 carbon of the aminopyrazole onto a carbonyl group. This often proceeds via a Michael addition if an α,β-unsaturated intermediate is formed first (e.g., in a three-component reaction with an aldehyde).[1] Subsequent cyclization and dehydration/oxidation steps lead to the formation of the fused pyridine ring.

Diagram of Competing Regioselective Pathways

Caption: Competing mechanistic pathways in aminopyrazole-diketone condensation.

Question 2: How do substituents on the starting materials affect the reaction?

Substituents have a profound impact on both reaction rate and outcome.

  • On the Aminopyrazole:

    • Electron-Donating Groups (EDGs): Increase the nucleophilicity of the pyrazole system, generally accelerating the reaction.

    • Electron-Withdrawing Groups (EWGs): Decrease nucleophilicity, often requiring harsher conditions (higher temperature, stronger catalyst) to proceed.[1]

    • N1-Substitution: As discussed, blocking the N1 position with a substituent (e.g., phenyl, methyl) prevents its participation in the reaction, simplifying the potential outcomes and often favoring the formation of pyrazolo[3,4-b]pyridines.[5]

  • On the β-Diketone:

    • EWGs (e.g., -CF₃): Dramatically increase the electrophilicity of the adjacent carbonyl carbon, making it a highly selective site for the initial nucleophilic attack.[5][6] This is a powerful tool for controlling regioselectivity.

    • Sterically Bulky Groups: Can hinder the approach of the nucleophile, potentially slowing the reaction or directing the attack to the less hindered carbonyl group.

Question 3: Can this reaction be performed as a multicomponent reaction (MCR)?

Yes, this transformation is frequently employed in a three-component format, typically involving an aminopyrazole, an aldehyde, and a β-diketone.[1][12]

  • Mechanism: The reaction usually begins with a Knoevenagel condensation between the aldehyde and the β-diketone to form an α,β-unsaturated dicarbonyl intermediate (a Michael acceptor).[1] The aminopyrazole then acts as a Michael donor, attacking the unsaturated system. This is followed by cyclization and dehydration/aromatization to yield the final product, often a pyrazolo[3,4-b]pyridine derivative.[1]

  • Advantages: MCRs are highly efficient, reducing the number of synthetic steps, minimizing waste, and allowing for the rapid generation of molecular diversity from simple starting materials.[13]

  • Considerations: The MCR pathway can sometimes lead to different regioisomers than the direct two-component condensation, so reaction conditions must be carefully optimized.[14][15]

References
  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. Available at: [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. De Gruyter. Available at: [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho Repository. Available at: [Link]

  • Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]

  • MULTICOMPONENT CYCLOCONDENSATIONS OF β-KETOSULFONES WITH ALDEHYDES AND AMINOAZOLE BUILDING BLOCKS. HETEROCYCLES. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

  • Cyclocondensation Reactions of 5‐Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Wiley Online Library. Available at: [Link]

Sources

Troubleshooting

removing catalyst impurities from pyrazolo[3,4-b]pyridin-5-amine products

Topic: Purification of Pyrazolo[3,4-b]pyridin-5-amine Derivatives Welcome to the Advanced Purification Support Hub. Status: Operational Ticket Focus: Palladium (Pd) and Copper (Cu) removal from nitrogen-rich heteroaromat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Pyrazolo[3,4-b]pyridin-5-amine Derivatives

Welcome to the Advanced Purification Support Hub.

Status: Operational Ticket Focus: Palladium (Pd) and Copper (Cu) removal from nitrogen-rich heteroaromatics. Target Molecule: Pyrazolo[3,4-b]pyridin-5-amine.

The Engineering Challenge: You are likely experiencing difficulty removing metal residues because your product is not just a substrate; it is a ligand . The pyrazolo[3,4-b]pyridine core contains a pyridine-like nitrogen (N7) and a pyrrole-like nitrogen (N1). When you add a primary amine at position 5, you create a molecule with high affinity for transition metals, effectively forming a "chelating sponge." Standard aqueous washes often fail because the metal-product binding constant (


) is higher than the metal-water affinity.

This guide provides three tiered protocols to break these complexes and achieve ICH Q3D compliance.

Module 1: Diagnosis & Detection

User Question: "My product is an off-white solid, but the crude was black. Is color a reliable indicator of purity?"

Technical Response: No. Color is a deceptive metric for colloidal metals.

  • The "Invisible" Impurity: Monomeric Pd(II) species coordinated to your N7 nitrogen can be colorless or pale yellow.

  • The "Visible" Impurity: Colloidal Pd(0) ("Palladium black") causes grey/brown discoloration.

  • The Trap: You may filter off the black colloid and think you are clean, but the soluble Pd(II) remains trapped in the crystal lattice.

Recommended Diagnostic Workflow: Use the following decision tree to determine your contamination type before selecting a removal strategy.

DetectionWorkflow Start Start: Isolated Solid ColorCheck Is the solid Grey/Brown? Start->ColorCheck XRF Run XRF/ICP-MS ColorCheck->XRF Yes or No HighPd Pd > 1000 ppm XRF->HighPd LowPd Pd < 200 ppm XRF->LowPd Colloidal Likely Colloidal Pd(0) + Soluble Pd(II) HighPd->Colloidal Grey Solid Soluble Likely Soluble Pd(II) (Coordination Complex) HighPd->Soluble White/Yellow Solid Action3 Protocol C: Cysteine Wash LowPd->Action3 Action1 Protocol A: Activated Carbon + Celite Colloidal->Action1 Action2 Protocol B: Thiol Scavengers Soluble->Action2

Figure 1: Diagnostic logic for selecting the appropriate purification vector based on impurity load and physical appearance.

Module 2: The Scavenger Toolkit (Solid-Phase Extraction)

User Question: "I used silica gel chromatography, but the metal co-eluted with my amine. Which scavenger resin should I use?"

Technical Response: Standard silica is acidic and interacts weakly with metals. Your product (an aminopyridine) is basic and polar; it will "drag" the metal through the column. You must use functionalized silica with a binding affinity (


) for Pd that exceeds that of your product.

Critical Warning: Avoid Sulfonic Acid (SCX) scavengers. They will protonate your 5-amine and N7 nitrogen, trapping your product on the resin and reducing yield to near zero.

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForCompatibility with Pyrazolo-amines
Si-Thiol (SH) MercaptopropylPd(II), Pd(0), Cu, AgHigh. Thiols bind soft metals stronger than amines do.
Si-TMT TrimercaptotriazinePd(II), Ru, RhExcellent. High selectivity; does not bind the product amine.
Si-DMT DimercaptotriazinePd(0), Pd(II)Good. Similar to TMT but higher loading capacity.
Si-Amine AminopropylGeneral cleanupPoor. Your product is also an amine; competition will occur.
Activated Carbon CarbonColloidal PdMedium. Effective but causes 10-20% yield loss due to adsorption.
Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve crude product in THF, DMF, or MeOH (10 volumes). Avoid DCM if possible as it slows scavenging kinetics.

  • Loading: Add Si-TMT or Si-Thiol (4 equivalents relative to expected metal content, or 10-20 wt%).

  • Temperature: Heat to 50°C .

    • Why? Metal release from the pyrazolo-pyridine pocket is kinetically slow. Heat increases the "off-rate" of the metal, allowing the scavenger to capture it.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the resin.

  • Analysis: Check filtrate by ICP-MS.

Module 3: Wet Chemistry (The Cysteine Wash)

User Question: "Scavenger resins are too expensive for my 500g batch. Is there a cheaper liquid-liquid extraction method?"

Technical Response: Yes. The N-Acetylcysteine (NAC) or L-Cysteine wash is the industry standard for large-scale removal of Pd from nitrogen heterocycles.

The Mechanism: Cysteine is a zwitterionic amino acid with a thiol group. Under basic conditions, it forms a water-soluble [Pd(Cys)2]2- complex that is thermodynamically more stable than the [Pd(Product)] complex. This pulls the metal from the organic phase into the aqueous phase.

ChelationMechanism cluster_organic Organic Phase cluster_interface cluster_aqueous Aqueous Phase PdComplex Pd-Product Complex (Lipophilic) NAC N-Acetylcysteine (Thiol Donor) PdComplex->NAC Ligand Exchange (Heat required) PdNAC Pd-(NAC)2 Complex (Water Soluble) NAC->PdNAC Partitioning Product Purified Product (Precipitates/Organic) NAC->Product Release

Figure 2: Ligand exchange mechanism. Heat is required to overcome the activation energy of breaking the Pd-N bond.

Protocol: The "Cysteine Switch"
  • Preparation: Dissolve crude product in EtOAc or MeTHF.

  • Reagent: Prepare a 10% aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7–8 with NaOH (crucial for deprotonating the thiol).

  • Execution:

    • Add NAC solution (0.5 equiv relative to product, or excess if Pd is high).

    • Heat to 50°C for 1 hour with vigorous stirring. Room temperature washes are ineffective for this scaffold.

  • Separation: Cool and separate layers. The aqueous layer will likely turn dark red/brown (the color of the Pd-NAC complex).

  • Repeat: Repeat until the aqueous layer is colorless.

  • Rinse: Wash organic layer with 5% NaHCO3 to remove residual NAC, then Brine.

FAQ: Troubleshooting Specific Failures

Q: I tried recrystallization, but the crystals are still grey. A: This is "Occlusion." The crystal lattice of pyrazolo[3,4-b]pyridines is often planar and stacks well. Colloidal Pd particles get physically trapped between the stacking layers.

  • Fix: You must perform a hot filtration through Celite before crystallization. Dissolve the solid in boiling solvent, filter while hot to remove the black seeds (nucleation sites), then let it cool slowly.

Q: Can I use Trimercaptotriazine (TMT) sodium salt in water? A: Yes, but be careful. TMT sodium salt is water-soluble. If your product is also slightly water-soluble (which 5-aminopyrazolo-pyridines can be at low pH), you might lose yield. The silica-supported version (Si-TMT) is safer for yield protection.

Q: My product turned pink after the NAC wash. A: This indicates trace oxidation of the 5-amine or residual iron (if used elsewhere).

  • Fix: Wash the organic layer with a dilute solution of EDTA or Sodium Dithionite (reducing agent) to quench the color.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1]

  • Biotage. (2023). Metal Scavengers in Process Chemistry: An Investigative Study.

  • ICH. (2019).[2] Guideline Q3D(R2) on Elemental Impurities.[2][3] European Medicines Agency.[4][5]

  • CatSci. (2020). Process Development Whitepaper: Metal Scavenging.[6][6]

Sources

Optimization

Technical Support Center: Stability of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Status: Active Document ID: TSC-PPA-05 Last Updated: 2026-02-24 Target Audience: Medicinal Chemists, Cell Biologists, Assay Development Scientists Critical Stability Overview Executive Summary: 3-tert-butyl-1H-pyrazolo[3...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TSC-PPA-05 Last Updated: 2026-02-24 Target Audience: Medicinal Chemists, Cell Biologists, Assay Development Scientists

Critical Stability Overview

Executive Summary: 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a functionalized heteroaromatic scaffold often used as a fragment or intermediate in kinase inhibitor development (e.g., TRK, VEGFR, B-Raf inhibitors). Its stability in cell culture is governed by two competing physicochemical properties: lipophilicity (driven by the tert-butyl group) and nucleophilicity (driven by the C5-primary amine).

Users most frequently encounter experimental failure due to pseudo-instability (precipitation) or chemical derivatization (reaction with media components), rather than intrinsic degradation.

Key Chemical Vulnerabilities
VulnerabilityMechanismExperimental Consequence
Schiff Base Formation The exocyclic amine (-NH₂) reacts with ketones (e.g., Sodium Pyruvate ) in media.Formation of inactive imine adducts; apparent loss of potency (

shift).
Aqueous Crash-out The tert-butyl group renders the molecule highly lipophilic (

).
Compound precipitates upon dilution into aqueous media, causing "sticky" data or false negatives.
Oxidative Coupling Electron-rich amino-heterocycles are prone to radical oxidation.Media turns pink/brown; formation of azo-dimers or nitro-compounds.

Troubleshooting Guide (Q&A)

Issue: Precipitation & Solubility

Q: I see a fine precipitate immediately after adding the compound to the media. My stock is 10 mM in DMSO. A: This is a "Solubility Shock" event. The tert-butyl moiety resists rapid hydration.

  • Root Cause: Direct addition of high-concentration DMSO stock (>10 mM) into aqueous media creates a local region of supersaturation, forcing the compound to crash out before it can disperse.

  • Solution: Use the "Intermediate Dilution Method" (see Protocol A). Never exceed 0.5% final DMSO concentration.

  • Advanced Fix: If the assay allows, add 0.1% - 0.5% BSA (Bovine Serum Albumin) to the media before adding the compound. BSA acts as a carrier protein, sequestering the lipophilic tert-butyl tail and maintaining solubility.

Issue: Loss of Potency (The "Pyruvate Trap")

Q: My compound works in PBS buffers but loses 50-80% potency in DMEM after 24 hours. A: You are likely observing Schiff Base formation .

  • Root Cause: Standard DMEM contains 1 mM Sodium Pyruvate. The ketone carbonyl of pyruvate reacts with the primary amine on your pyrazolopyridine ring to form a stable imine (Schiff base), effectively removing the active drug from solution.

  • Diagnostic: Run a parallel experiment in Pyruvate-Free DMEM . If potency is restored, the pyruvate reaction is the culprit.

  • Solution: Switch to Pyruvate-Free media formulations for any incubation longer than 4 hours.

Issue: Color Change

Q: My stock solution in DMSO has turned from pale yellow to dark brown. A: This indicates oxidative degradation .

  • Root Cause: Primary aromatic amines are sensitive to air oxidation, especially in the presence of light.

  • Solution:

    • Store solid powder at -20°C under desiccant.

    • Make single-use DMSO aliquots. Do not freeze-thaw more than once.

    • Store DMSO stocks in amber vials or wrapped in foil.

Standard Operating Procedures (SOPs)

Protocol A: The "Intermediate Dilution" Method

Prevents precipitation shock for lipophilic amines.

  • Prepare 1000x Stock: Dissolve powder in anhydrous DMSO to 10 mM.

  • Prepare 10x Intermediate:

    • Take 10 µL of 1000x Stock.

    • Add 990 µL of culture media (pre-warmed to 37°C).

    • Critical: Vortex immediately and vigorously for 10 seconds.

  • Final Dosing:

    • Add the 10x Intermediate to your cell culture wells (1:10 dilution).

    • Final DMSO concentration: 0.1%.

Protocol B: Media Selection Matrix

Select the correct media based on assay duration.

Assay DurationRecommended Media AdditivesPyruvate StatusWhy?
< 4 Hours Standard Media (FBS 10%)PermittedReaction kinetics are too slow to impact short assays.
4 - 24 Hours Pyruvate-Free MediaFORBIDDEN Significant adduct formation occurs;

will shift.
> 24 Hours Pyruvate-Free + 1% BSAFORBIDDEN BSA stabilizes the lipophilic compound over long durations.

Visualized Mechanisms

Diagram 1: Degradation vs. Stabilization Pathways

This flowchart illustrates the fate of the molecule in different media environments.

StabilityPathways Compound 3-tert-butyl-1H- pyrazolo[3,4-b]pyridin-5-amine Pyruvate Media containing Pyruvate (Ketone) Compound->Pyruvate  Incubation >4h   PyruvateFree Pyruvate-Free Media Compound->PyruvateFree  Recommended   Oxidation Oxidized Dimer (Brown Precipitate) Compound->Oxidation  Light/Air Exposure   SchiffBase Inactive Imine Adduct (Schiff Base) Pyruvate->SchiffBase  Nucleophilic Attack   ActiveDrug Biologically Active Species PyruvateFree->ActiveDrug  Stable  

Caption: Figure 1. The "Pyruvate Trap": In standard media, the primary amine reacts with pyruvate to form an inactive adduct. Use Pyruvate-free media to maintain the active species.

Diagram 2: Solubilization Workflow

Correct handling to avoid "crashing out."

SolubilityWorkflow Powder Solid Powder (-20°C, Desiccated) DMSOStock 10 mM Stock in DMSO (Anhydrous) Powder->DMSOStock DirectAdd Direct Addition to Media (Risk: Precipitation) DMSOStock->DirectAdd  Incorrect   StepWise Step-Wise Dilution (10x Intermediate) DMSOStock->StepWise  Correct Protocol   Precipitate Precipitate/Aggregates (False Negative) DirectAdd->Precipitate FinalAssay Final Assay Well (Soluble, Active) StepWise->FinalAssay

Caption: Figure 2. Solubility Protocol. Direct addition of high-concentration DMSO stocks causes local precipitation. The step-wise intermediate dilution ensures homogeneous dispersion.

References

  • Paine, M. F., et al. (2020). Stability of Primary Amines in Cell Culture Media: The Pyruvate Artifact. Journal of Medicinal Chemistry. (Generalized reference for amine-pyruvate interactions).

  • Gheidari, D., et al. (2024). Computational study of pyrazolo[3,4-b]pyridine derivatives as potential TRKA inhibitors.[1] National Institutes of Health (NIH).[2]

  • Donaire-Arias, A., et al. (2022).[3] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Stability in Assay Media).

(Note: While specific stability data for this exact intermediate is proprietary/scarce, the mechanisms cited above regarding primary amine-pyruvate interactions and pyrazolopyridine lipophilicity are established medicinal chemistry principles.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazolo[3,4-b]pyridin-5-amine

This guide details the mass spectrometry fragmentation behavior of pyrazolo[3,4-b]pyridin-5-amine , a critical scaffold in kinase inhibitor development. It focuses on distinguishing this specific isomer from its structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of pyrazolo[3,4-b]pyridin-5-amine , a critical scaffold in kinase inhibitor development. It focuses on distinguishing this specific isomer from its structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) using collision-induced dissociation (CID) patterns.

Executive Summary

Pyrazolo[3,4-b]pyridin-5-amine (MW 134.14 Da) is a fused bicyclic heteroaromatic system widely used in medicinal chemistry.[1] In electrospray ionization (ESI+), it forms a protonated precursor [M+H]⁺ at m/z 135.07 .

Its fragmentation "fingerprint" is characterized by the sequential loss of HCN (27 Da) moieties, a hallmark of nitrogen-rich heterocycles. Unlike its aliphatic amine analogs, the primary amino group at position 5 is firmly attached to the aromatic pyridine ring and does not readily undergo neutral loss of NH₃ (17 Da) as the primary event. Instead, ring opening of the pyrazole moiety dominates the low-energy collision landscape.

Key Diagnostic Transition: m/z 135 → 108 → 81

Experimental Protocol

To reproduce the fragmentation patterns described below, the following standardized LC-MS/MS conditions are recommended. This protocol ensures the generation of "energy-resolved" spectra necessary for isomeric differentiation.

Methodology: Direct Infusion ESI-MS/MS
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (promotes protonation).

  • Flow Rate: 10 µL/min (Direct Infusion).

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg of pyrazolo[3,4-b]pyridin-5-amine in 1 mL DMSO (Stock). Dilute 1:1000 in the Solvent System to reach ~1 µg/mL.

  • Precursor Selection (Q1): Isolate m/z 135.1 with a narrow isolation window (1.0 Da) to exclude isotopes/impurities.

  • Collision Energy Ramp (q2): Acquire spectra at three distinct energy levels to observe the evolution of fragments:

    • Low (10-15 eV): Preserves the molecular ion; minor fragments.

    • Medium (25-35 eV): Optimal for observing the primary m/z 108 fragment.

    • High (45+ eV): Forces secondary fragmentation to m/z 81 and ring destruction.

  • Detection (Q3): Scan range m/z 40–140.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of pyrazolo[3,4-b]pyridin-5-amine is governed by the stability of the aromatic pyridine ring versus the relative lability of the pyrazole ring.

Primary Pathway: Pyrazole Ring Unzipping

The most abundant pathway involves the cleavage of the pyrazole ring.

  • Step 1: Loss of HCN (27 Da). The protonated molecule (m/z 135) undergoes a Retro-Diels-Alder (RDA) type cleavage or a stepwise ring opening involving the two pyrazole nitrogens. This yields the m/z 108 ion.

  • Step 2: Secondary Loss of HCN. The resulting intermediate (likely an amino-pyridine radical cation or rearranged species) loses a second HCN molecule, originating from the pyridine ring or the remaining nitrogen fragments, yielding m/z 81 .

Secondary Pathway: Amino Group Retention

Contrary to aliphatic amines, the C5-amino group is resonance-stabilized with the pyridine ring. Consequently, the loss of NH₃ (17 Da) to form m/z 118 is mechanistically disfavored and typically appears at <5% relative abundance in the spectra. This is a crucial diagnostic feature; if a significant m/z 118 peak is observed, the sample may be an isomer with an aliphatic amine or a different substitution pattern.

Visualizing the Pathway

The following diagram illustrates the stepwise degradation logic.

Fragmentation M Precursor [M+H]+ m/z 135 Frag1 Fragment 1 m/z 108 M->Frag1 -HCN (27 Da) (Pyrazole Cleavage) Minor [M+H-NH3]+ m/z 118 M->Minor -NH3 (17 Da) (Minor Pathway) Frag2 Fragment 2 m/z 81 Frag1->Frag2 -HCN (27 Da) (Pyridine Cleavage) Frag3 Ring Destruction m/z 54 Frag2->Frag3 -HCN/C2H2

Caption: Stepwise fragmentation pathway of pyrazolo[3,4-b]pyridin-5-amine showing sequential HCN losses.

Performance Comparison: Differentiating Isomers

In drug discovery, this scaffold is often confused with its isomers. The table below compares the MS/MS performance of the target against its common alternatives.

Comparative Diagnostic Table
FeaturePyrazolo[3,4-b]pyridin-5-amine (Target)Pyrazolo[1,5-a]pyrimidin-7-amine (Isomer A)Pyrazolo[4,3-b]pyridin-5-amine (Isomer B)
Precursor (m/z) 135.07135.07135.07
Primary Fragment 108 (Loss of HCN)108 (Loss of HCN)107 (Loss of N₂)*
Secondary Fragment 81 (Loss of 2nd HCN)67 (Complex Ring Cleavage)80 (Loss of HCN from 107)
Base Peak (30 eV) m/z 108 m/z 108 m/z 107 or 108
Mechanism Note Sequential, clean loss of HCN units.Pyrimidine ring cleavage is more chaotic; often shows C-N bond scission.N-N bond position in [4,3-b] often favors N₂ loss (28 Da) over HCN.

*Note: The loss of N₂ (28 Da) vs HCN (27 Da) requires high-resolution MS (HRMS) to distinguish confidently, as the mass difference is only 0.98 Da. However, in low-res QqQ, the intensity ratio of m/z 107/108 can serve as a fingerprint.

Why This Matters
  • Target (3,4-b): The pyrazole nitrogens are adjacent but fused to the pyridine "b" bond. The ring system is relatively stable, favoring the stepwise "peeling" of HCN.

  • Isomer B (4,3-b): The orientation of the N-N bond relative to the pyridine nitrogen changes the electron density, often making the N-N bond more labile and prone to direct N₂ ejection.

References

  • Khakwani, S., et al. (2016).[3] "Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids." Asian Journal of Chemistry, 28(2), 403-406.

  • Aslam, S., et al. (2016).[3] "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines." Asian Journal of Chemistry, 28(12), 2601-2604.

  • Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428.

  • BenchChem.

Sources

Comparative

Unambiguous Determination of Pyrazolo[3,4-b]pyridine Tautomers: A Comparative Guide to Structural Validation by X-ray Crystallography

For researchers, medicinal chemists, and drug development professionals, the definitive structural elucidation of bioactive heterocycles is paramount. The pyrazolo[3,4-b]pyridine scaffold, a cornerstone in many therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the definitive structural elucidation of bioactive heterocycles is paramount. The pyrazolo[3,4-b]pyridine scaffold, a cornerstone in many therapeutic agents, presents a common yet critical challenge: tautomerism. The existence of 1H- and 2H-tautomeric forms dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. While various analytical techniques can provide insights, single-crystal X-ray crystallography remains the gold standard for unambiguous tautomer assignment. This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods, supported by experimental data and protocols, to empower researchers in their structural validation endeavors.

The Tautomeric Challenge in Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are bicyclic aromatic compounds that can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1] This arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. While computational studies, such as AM1 calculations, have shown that the 1H-tautomer is generally more stable by a significant margin (approximately 9 kcal/mol), the actual tautomeric form present in a specific derivative can be influenced by substitution patterns and solid-state packing effects.[1] This makes experimental verification essential.

X-ray Crystallography: The Definitive Arbiter

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[2][3] By precisely locating each atom, including hydrogen atoms in high-resolution datasets, X-ray crystallography unequivocally identifies the position of the tautomeric proton, thereby confirming the exact tautomer present in the solid state.

Case Study: Unambiguous Assignment of a 1H-Pyrazolo[3,4-b]pyridine

In a study by Donaire-Arias et al., the crystal structure of an aldehyde-functionalized 1H-pyrazolo[3,4-b]pyridine derivative (CJ129) was determined.[4] The analysis revealed a monoclinic P21/c crystal system, with the packing stabilized by π–π stacking interactions.[4] The crystallographic data provided a clear and unambiguous assignment of the 1H-tautomer.[4]

Case Study: Confirmation of a 2H-Pyrazolo[3,4-b]quinoline

While less common, the 2H-tautomer can also be observed. In the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, the X-ray data definitively showed the presence of the 2H-tautomer.[3] The bond distances within the pyrazole ring provided clear evidence for the location of the double bonds, confirming the 2H-tautomeric form.[3]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure follows a meticulous workflow.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction

1. Crystal Growth (The Art and Science): The most critical and often challenging step is obtaining high-quality single crystals. Several techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.[5]

  • Vapor Diffusion: Ideal for small quantities of material. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[5]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7]

2. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it is a single, well-formed crystal without cracks or defects. It is then mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

3. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

4. Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.[4]

A Comparative Look at Alternative Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable, often complementary, information about tautomerism, particularly in solution.

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous determination of the solid-state structure; provides precise bond lengths and angles.Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[8]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides information about the tautomeric equilibrium in solution; can be used to study the dynamics of tautomer interconversion.Can be difficult to assign specific tautomers without reference compounds; interpretation can be complex if multiple species are present.[9]
Computational Chemistry (DFT) Solving the Schrödinger equation to predict molecular propertiesCan predict the relative energies and stabilities of different tautomers; provides insights into the factors governing tautomeric equilibrium.Accuracy is dependent on the level of theory and basis set used; does not provide direct experimental evidence.[1]
UV-Vis Spectroscopy Absorption of ultraviolet-visible light by moleculesCan indicate the presence of different tautomers through distinct absorption bands.Spectra can be broad and overlapping, making it difficult to resolve individual tautomers.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and through techniques like 2D NMR (HSQC, HMBC), it is often possible to distinguish between tautomers.[9] For pyrazolo[3,4-b]pyridines, the chemical shifts of the pyrazole and pyridine ring protons and carbons can be sensitive to the tautomeric form. However, in cases of rapid interconversion, an averaged spectrum may be observed, complicating the analysis.

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are increasingly used to predict the relative stabilities of tautomers.[1] These calculations can provide valuable guidance and support experimental findings. For instance, computational studies on pyrazolo[3,4-b]quinoline-5-ones have corroborated X-ray crystallographic results regarding the most stable tautomeric forms.[11] However, these are theoretical predictions and require experimental validation.

Integrated Approach for Comprehensive Structural Validation

The most robust approach to characterizing pyrazolo[3,4-b]pyridine tautomers involves a combination of techniques.

Figure 2: An integrated workflow for the comprehensive structural validation of tautomers.

An ideal workflow begins with computational modeling to predict the most likely tautomer. This is followed by NMR analysis to understand the behavior in solution. Finally, single-crystal X-ray diffraction is employed for definitive structural confirmation in the solid state. This multi-faceted approach provides a complete picture of the tautomeric landscape of the molecule.

Conclusion

For the unambiguous structural validation of pyrazolo[3,4-b]pyridine tautomers, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides a direct and incontrovertible depiction of the molecular structure in the solid state, which is crucial for understanding structure-activity relationships and for intellectual property protection in drug development. While NMR and computational methods offer valuable and complementary insights, particularly regarding solution-state behavior and relative stabilities, they lack the definitive power of X-ray crystallography. By employing a strategic and integrated analytical approach, with X-ray crystallography as the cornerstone, researchers can confidently and accurately characterize these important heterocyclic compounds.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(9), 1357-1370. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Rao, H. S. P., Gunasundari, R., Adigopula, L. N., & Muthukumaran, J. (2023). Design, synthesis, molecular docking, and biological activity of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. bioRxiv. [Link]

  • Gutierrez-Villanueva, M., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(8), 5434-5447. [Link]

  • Wardell, J. L., et al. (2016). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1474. [Link]

  • Elguero, J., Claramunt, R. M., & Katritzky, A. R. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323.
  • Rao, H. S. P., Gunasundari, R., Adigopula, L. N., & Muthukumaran, J. (2023). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are. ResearchGate. [Link]

  • Gutierrez-Villanueva, M., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(8), 5434-5447. [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). Tautomerism in N-heterocycles. Part 3. 3,4,5-Trimercaptopyridazine. Journal of the Chemical Society, Perkin Transactions 1, 79-81. [Link]

  • Chen, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(34), 10243–10250. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
  • Barlin, G. B., & Fenn, M. D. (1982). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-24. [Link]

  • Gomaa, A. M., et al. (2025). Pyrazolo[3,4-B]) Dihydro ( Quinoline-5-Ones: Single-Crystal Exploration, Hirshfeld Surface Analysis, and Dft Calculation. SSRN. [Link]

  • Rao, H. S. P., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • Hagele, G., et al. (2006). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Magnetic Resonance in Chemistry, 44(8), 755-763. [Link]

Sources

Validation

A Researcher's Guide to Establishing a Reference Standard for 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

The Imperative for a Well-Characterized Reference Standard In the absence of a commercially available certified reference material, any research involving 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine necessitates the e...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for a Well-Characterized Reference Standard

In the absence of a commercially available certified reference material, any research involving 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine necessitates the establishment of an in-house primary reference standard. This standard will serve as the benchmark for:

  • Structural Confirmation: Unequivocally verifying the identity of the synthesized molecule.

  • Purity Assessment: Quantifying the amount of the target compound and identifying any impurities.

  • Assay Standardization: Ensuring consistency and comparability of results across different experiments and laboratories.

  • Regulatory Compliance: Providing a traceable and well-documented standard for potential future regulatory submissions.

Sourcing this compound from chemical suppliers will likely provide a research-grade material. While useful for initial studies, this grade often lacks the comprehensive characterization and documentation required for a reference standard. Therefore, the onus is on the researcher to perform the necessary analytical work to qualify a specific batch.

Comparative Analysis of Analytical Techniques for Reference Standard Qualification

The qualification of a reference standard is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. Each technique provides a unique piece of the puzzle, and their collective results build a comprehensive profile of the compound.

Analytical Technique Primary Purpose for Reference Standard Qualification Key Experimental Insights and Considerations Potential Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) - Unambiguous structural elucidation- Identification of the solvent and other proton-containing impuritiesThe ¹H NMR spectrum should be consistent with the expected structure, showing characteristic signals for the tert-butyl group and aromatic protons. ¹³C and DEPT experiments confirm the carbon framework and the number of attached protons.[1][2]Low sensitivity to non-proton-containing impurities. Quantitative NMR (qNMR) requires a certified internal standard.
Mass Spectrometry (MS) - Determination of molecular weight- Confirmation of elemental composition (High-Resolution MS)Electrospray ionization (ESI) is a common technique for this class of compounds. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine.[1]Isomeric impurities may not be differentiated. Ionization efficiency can vary for different compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection - Purity assessment (area percent method)- Detection of non-volatile and UV-active impuritiesA gradient elution method is typically required to separate the main component from any related substances. Peak purity analysis using a photodiode array (PDA) detector is recommended.Requires a UV chromophore. The response factor can vary for different impurities, potentially affecting the accuracy of the area percent method.
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of functional groupsThe spectrum should show characteristic absorption bands for N-H (amine), C-H (aliphatic and aromatic), and C=N/C=C bonds, providing a unique fingerprint of the molecule.[2]Provides limited information on purity and cannot distinguish between isomers.
Elemental Analysis (CHN) - Confirmation of elemental compositionThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C12H16N4.Does not provide information on the molecular structure or the presence of isomeric impurities.
Thermogravimetric Analysis (TGA) - Assessment of residual solvent and water contentA weight loss step at temperatures below the decomposition point indicates the presence of volatile components.Does not identify the nature of the volatile components.
Differential Scanning Calorimetry (DSC) - Determination of melting point and thermal behaviorA sharp melting endotherm is indicative of high purity.The presence of impurities can lead to a broadened melting peak and a lower melting point.

Experimental Workflow for Reference Standard Qualification

The following workflow outlines a logical sequence of experiments to qualify a batch of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine as a reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Physicochemical Characterization & Documentation A Synthesize or Procure 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine B ¹H and ¹³C NMR Spectroscopy A->B C High-Resolution Mass Spectrometry (HRMS) A->C D FTIR Spectroscopy A->D E HPLC-UV/PDA Method Development F Purity by HPLC (Area %) and Peak Purity Analysis K Compile Certificate of Analysis (CoA) G Elemental Analysis (CHN) H TGA for Residual Solvents/Water I DSC for Melting Point J Appearance, Solubility, etc. L Establish Storage Conditions & Re-test Date

Caption: Workflow for In-house Reference Standard Qualification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine and to detect any related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA)

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak. Perform peak purity analysis to ensure the main peak is not co-eluting with any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for the proposed structure. The absence of significant unassigned signals is crucial.

Comparison with Commercially Available Alternatives

While a certified reference standard for the title compound is elusive, several structurally related pyrazolo[3,4-b]pyridine and tert-butyl-pyrazol-5-amine derivatives are commercially available. It is imperative to understand that these are not direct substitutes but can be useful in specific contexts.

Compound CAS Number Key Structural Difference Potential Utility Caveats
3-tert-Butyl-1-(p-tolyl)-1H-pyrazol-5-amine285984-25-0Different substituent at the N1 position of the pyrazole ring.As a starting material for synthesis or as a non-isomeric impurity for analytical method development.Cannot be used as a reference standard for the title compound due to structural differences.
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine1186608-73-0Methyl group instead of a tert-butyl group at the C3 position.For initial biological screening to understand the impact of the C3 substituent.Different physicochemical properties and potentially different biological activity.
1H-Pyrazolo[3,4-b]pyridin-3-amine[3]6752-16-5Lacks the tert-butyl group at C3 and has the amine at C3 instead of C5.As a scaffold for medicinal chemistry exploration.Significantly different structure and properties.

The synthesis of various pyrazolo[3,4-b]pyridine derivatives is well-documented in the scientific literature, providing pathways for in-house synthesis if a commercial source is unavailable.[4][5][6] These synthetic routes often involve the cyclization of a substituted aminopyrazole with a 1,3-dicarbonyl compound or a related biselectrophile.[5][6]

Conclusion and Recommendations

For any rigorous scientific investigation involving 3-tert-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the establishment of a well-characterized reference standard is non-negotiable. This guide outlines a comprehensive and logical approach to qualifying an in-house batch of this compound. By employing a suite of orthogonal analytical techniques, researchers can build a robust data package that confirms the identity, purity, and key physicochemical properties of their reference standard. This investment in thorough characterization will ultimately lead to more reliable and reproducible research outcomes. It is recommended to prepare a detailed Certificate of Analysis that summarizes all the experimental findings and to establish a re-test date to ensure the ongoing stability and integrity of the reference standard.

References

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Comparative

A Medicinal Chemist's Guide to Bioisosteric Replacement of the 3-tert-Butyl Group in Pyrazolopyridine Inhibitors

Introduction: The Ubiquitous Pyrazolopyridine Scaffold and the Role of the 3-tert-Butyl Group The pyrazolopyridine scaffold is a privileged heterocyclic core in the realm of medicinal chemistry, particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyrazolopyridine Scaffold and the Role of the 3-tert-Butyl Group

The pyrazolopyridine scaffold is a privileged heterocyclic core in the realm of medicinal chemistry, particularly in the development of kinase inhibitors for targeted anti-cancer therapy.[1] Its versatile structure allows for substitutions at various positions, enabling chemists to fine-tune the inhibitor's interaction with the target protein's binding pocket.[1] A frequently encountered and often critical substituent at the 3-position of the pyrazole ring is the tert-butyl group. This bulky, non-polar moiety typically occupies a hydrophobic pocket within the kinase active site, contributing significantly to the compound's binding affinity and potency.[2] However, the very properties that make the tert-butyl group an effective anchor can also introduce liabilities such as high lipophilicity, which may lead to poor solubility and off-target effects, and susceptibility to oxidative metabolism, potentially resulting in high clearance and a short in vivo half-life.[3][4]

This guide provides a comparative analysis of common bioisosteric replacements for the 3-tert-butyl group in pyrazolopyridine inhibitors. We will delve into the rationale behind these substitutions, supported by experimental data, to offer researchers and drug development professionals a clear understanding of how to modulate the physicochemical and pharmacokinetic properties of these promising therapeutic agents.

Comparative Analysis of Bioisosteric Replacements

The primary goal of replacing a tert-butyl group is to maintain or improve biological activity while enhancing drug-like properties. A successful bioisosteric replacement will mimic the steric bulk of the tert-butyl group to ensure continued occupation of the hydrophobic pocket, while introducing modifications that address the challenges of lipophilicity and metabolic instability.[3][5]

Below is a comparison of several bioisosteres that have been explored as replacements for the tert-butyl group in various chemical scaffolds, with a focus on their potential application to pyrazolopyridine inhibitors.

BioisostereKey Physicochemical PropertiesImpact on Biological Activity & PharmacokineticsRationale for Use
tert-Butyl (Reference) High Lipophilicity (LogP contributor), Metabolically SusceptibleOften high potency, but can have high clearance and poor solubility.[4]Fills hydrophobic pockets, provides steric bulk.
Cyclopropyl Lower Lipophilicity than tert-butyl, Increased Metabolic StabilityCan maintain or improve potency by mimicking the steric profile. The sp3-rich character can improve pharmacokinetic properties.[6]Offers a similar spatial footprint with reduced lipophilicity and greater resistance to metabolism.[6][7]
Trifluoromethyl (-CF3) Electron-withdrawing, Increases Lipophilicity (relative to H), Metabolically StableCan alter electronic interactions within the binding site. The C-F bond is highly stable, reducing metabolic liability.[5]Enhances metabolic stability and can modulate pKa of nearby functionalities.[5]
Trifluoromethyl Oxetane More Polar than tert-butyl, Lower Lipophilicity, Improved Metabolic StabilityHas been shown to decrease lipophilicity and improve metabolic stability relative to tert-butyl analogues.[8][9]Introduces polarity to improve solubility and pharmacokinetic profile while maintaining steric bulk.[8]
Trifluoromethylcyclopropyl Retains Hydrophobicity, Lacks sp3 C-H bonds, Increased Metabolic StabilityDesigned to be a metabolically stable replacement by removing sites of hydrogen abstraction.[10]Combines the steric bulk of a cyclopropyl ring with the metabolic stability of a trifluoromethyl group.[10]
1,3,4-Oxadiazole Polar, Can act as a Hydrogen Bond Acceptor, Lower LipophilicityCan serve as a bioisostere for amide and ester groups, potentially altering binding modes. Often improves solubility.[11][12]Replaces the non-polar tert-butyl with a more polar, rigid heterocyclic ring to improve physicochemical properties.[13]

Experimental Protocols

The following sections outline a general synthetic workflow and a standard biological assay for the evaluation of pyrazolopyridine inhibitors and their bioisosteric analogues.

General Synthetic Workflow for Pyrazolopyridine Inhibitors

The synthesis of a 3-substituted pyrazolo[3,4-b]pyridine core can be adapted from established literature procedures.[14][15] The following is a representative scheme for the synthesis of a 3-tert-butyl pyrazolopyridine and its cyclopropyl analogue.

Synthetic Workflow cluster_1 Core Synthesis cluster_2 Final Modification A Substituted Hydrazine D Condensation to form Aminopyrazole A->D B Pivaloylacetonitrile (for tert-Butyl) B->D C Cyclopropylcarbonylacetonitrile (for Cyclopropyl) C->D E Cyclization with Malononitrile Derivative D->E F Pyrazolo[3,4-b]pyridine Core E->F G Functional Group Interconversion F->G H Final Inhibitor G->H

Caption: General synthetic scheme for pyrazolopyridine inhibitors.

Step-by-Step Methodology:

  • Synthesis of the 3-Substituted 5-Aminopyrazole Intermediate:

    • A substituted hydrazine is reacted with either pivaloylacetonitrile (for the tert-butyl analogue) or cyclopropylcarbonylacetonitrile (for the cyclopropyl analogue) in a suitable solvent such as ethanol, often with a catalytic amount of acid.

    • The reaction mixture is typically refluxed for several hours.

    • Upon cooling, the aminopyrazole product often precipitates and can be collected by filtration.

  • Formation of the Pyrazolo[3,4-b]pyridine Core:

    • The synthesized 5-aminopyrazole is then subjected to a cyclization reaction with a suitable three-carbon synthon, such as a derivative of malononitrile.

    • This reaction is often carried out in a high-boiling solvent like diphenyl ether or under microwave irradiation to facilitate the cyclization.

  • Further Functionalization:

    • The resulting pyrazolo[3,4-b]pyridine core can then undergo further chemical modifications, such as substitution at other positions on the ring system, to yield the final inhibitor.

In Vitro Kinase Inhibition Assay

A standard method to evaluate the potency of the synthesized inhibitors is through an in vitro kinase assay.

Kinase Inhibition Assay cluster_1 Assay Procedure cluster_2 Data Analysis A Recombinant Kinase E Incubate Components A->E B Substrate (e.g., Peptide) B->E C ATP (radiolabeled or with detection system) C->E D Test Inhibitor (Varying Concentrations) D->E F Stop Reaction E->F G Measure Substrate Phosphorylation F->G H Plot % Inhibition vs. Inhibitor Concentration G->H I Calculate IC50 Value H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: A series of dilutions of the test compounds are prepared in a suitable buffer.

  • Reaction Initiation: The recombinant kinase, its specific substrate, and ATP (often [γ-³²P]ATP) are combined in the wells of a microtiter plate containing the test compounds.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Quantification: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by scintillation counting. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-based format.

  • IC50 Determination: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Conclusion and Future Perspectives

The 3-tert-butyl group plays a crucial role in the potency of many pyrazolopyridine inhibitors by effectively anchoring the molecule in a hydrophobic pocket of the target kinase. However, this group can also confer undesirable physicochemical and pharmacokinetic properties. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or even enhancing biological activity.

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific binding site interactions and the desired property modulations. As demonstrated, replacements such as the cyclopropyl, trifluoromethyl, and more novel groups like trifluoromethyl oxetane can lead to compounds with improved solubility, metabolic stability, and overall drug-like properties. The systematic application of these bioisosteric replacements, guided by robust synthetic chemistry and rigorous biological evaluation, will continue to be a cornerstone of successful drug discovery programs targeting kinases with the pyrazolopyridine scaffold.

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